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  • Product: [5-(Benzyloxy)-2-bromophenyl]methanamine
  • CAS: 1537265-42-1

Core Science & Biosynthesis

Foundational

[5-(benzyloxy)-2-bromophenyl]methanamine CAS number 1537265-42-1

An In-Depth Technical Guide to [5-(benzyloxy)-2-bromophenyl]methanamine (CAS 1537265-42-1): A Versatile Scaffolding for Modern Drug Discovery Abstract [5-(benzyloxy)-2-bromophenyl]methanamine is a strategically designed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to [5-(benzyloxy)-2-bromophenyl]methanamine (CAS 1537265-42-1): A Versatile Scaffolding for Modern Drug Discovery

Abstract

[5-(benzyloxy)-2-bromophenyl]methanamine is a strategically designed bifunctional molecule emerging as a significant building block for researchers in medicinal chemistry and drug development. Its structure incorporates three key chemical motifs: a primary aminomethyl group for nucleophilic derivatization, a stable benzyloxy substituent known to act as a pharmacophore in various bioactive compounds, and an aryl bromide that serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive technical overview, including a proposed synthetic pathway, detailed analytical characterization protocols, and an exploration of its diverse applications in the synthesis of compound libraries for structure-activity relationship (SAR) studies. The insights presented herein are tailored for scientists aiming to leverage this compound's unique structural attributes to accelerate the discovery of novel therapeutic agents.

Core Compound Profile and Strategic Value

At its core, the utility of [5-(benzyloxy)-2-bromophenyl]methanamine lies in the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications, making it an ideal scaffold for constructing complex molecular architectures.

  • The Primary Amine (-CH₂NH₂): This group is a potent nucleophile, readily participating in a wide array of classical reactions, including amide and sulfonamide formation, reductive amination, and urea synthesis. This provides a straightforward entry point for introducing diverse side chains to probe interactions with biological targets.

  • The Aryl Bromide (-Br): The bromine atom on the phenyl ring is a linchpin for modern synthetic chemistry, primarily serving as an anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the introduction of a vast range of aryl, heteroaryl, or alkyl groups, profoundly influencing the compound's steric and electronic properties.

  • The Benzyloxy Group (-OCH₂Ph): This moiety is not merely a passive substituent. It is a recognized pharmacophore found in numerous CNS-active and other therapeutic agents, where it can engage in critical binding interactions.[1][2] Furthermore, it can function as a robust protecting group for a phenol, which can be unmasked in later synthetic steps via catalytic hydrogenation to introduce a new point for diversification or a key hydrogen-bonding feature.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 1537265-42-1[3]
Molecular Formula C₁₄H₁₄BrNO[3]
Molecular Weight 292.18 g/mol [3]
IUPAC Name (5-(benzyloxy)-2-bromophenyl)methanamine[3]
SMILES NCC1=CC(OCC2=CC=CC=C2)=CC=C1Br
InChI Key FAAYUFGPKXLHNO-UHFFFAOYSA-N[3]

Proposed Synthesis and Purification

While specific vendor-proprietary synthesis routes exist, a robust and logical pathway can be devised from commercially available starting materials, following established organic chemistry principles. This proposed multi-step synthesis is designed for efficiency and scalability in a research setting.

G cluster_0 Proposed Synthetic Pathway SM 2-Bromo-5-hydroxybenzonitrile INT1 2-Bromo-5-(benzyloxy)benzonitrile SM->INT1 Williamson Ether Synthesis Reagents: Benzyl bromide, K₂CO₃ Solvent: DMF or Acetonitrile PROD [5-(benzyloxy)-2-bromophenyl]methanamine INT1->PROD Nitrile Reduction Reagents: LiAlH₄ or H₂/Raney Ni Solvent: THF or Ethanol

Caption: Proposed two-step synthesis of the target compound.

Protocol 2.1: Synthesis of 2-Bromo-5-(benzyloxy)benzonitrile (Intermediate)
  • To a stirred solution of 2-bromo-5-hydroxybenzonitrile (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Slowly add benzyl bromide (1.1 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure intermediate.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and a mild base like K₂CO₃ is sufficient to deprotonate the phenol without hydrolyzing the nitrile.

Protocol 2.2: Synthesis of [5-(benzyloxy)-2-bromophenyl]methanamine (Final Product)
  • Carefully add lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C.

  • Dissolve the intermediate, 2-bromo-5-(benzyloxy)benzonitrile (1.0 eq.), in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction back to 0 °C and cautiously quench it by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude product.

  • Further purification can be achieved via column chromatography if necessary.

Causality: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile to a primary amine. The careful quenching procedure is critical for safety and to produce an easily filterable aluminum salt byproduct.

Analytical Characterization Workflow

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Additional 2D NMR experiments like HSQC and HMBC can be performed to confirm assignments.

Table 2: Expected NMR Spectral Data
TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration/AssignmentNotes
¹H NMR ~7.5 - 7.2Multiplet6H (Aromatic H of benzyl & H on bromo-phenyl ring)Protons of the benzyloxy group and the proton ortho to the bromine will be in this region.
¹H NMR ~7.0 - 6.8Multiplet2H (Aromatic H on bromo-phenyl ring)Protons meta and para to the bromine atom.
¹H NMR ~5.1Singlet2H (-O-CH₂ -Ph)Characteristic singlet for the benzylic ether protons.[2]
¹H NMR ~3.9Singlet/Broad Singlet2H (-CH₂ -NH₂)Methylene protons adjacent to the amine.
¹H NMR ~1.5 - 2.0Broad Singlet2H (-NH₂)Amine protons; shift is concentration-dependent and peak may exchange with D₂O.
¹³C NMR ~158CarbonylC-O (Aromatic)Carbon attached to the benzyloxy group.
¹³C NMR ~140 - 115AromaticAromatic CarbonsMultiple signals expected for the two distinct phenyl rings.
¹³C NMR ~115AromaticC-Br (Aromatic)Carbon bearing the bromine atom.
¹³C NMR ~70Aliphatic-O-C H₂-PhBenzylic ether carbon.[2]
¹³C NMR ~45Aliphatic-C H₂-NH₂Methylene carbon adjacent to the amine.
Protocol 3.2: Mass Spectrometry (MS)
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using an Electrospray Ionization (ESI) source coupled to a mass analyzer.

  • Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes), with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 292.0 and 294.0).

Protocol 3.3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Analyze the sample as a thin film or a KBr pellet.

  • Expected Result: The spectrum should display characteristic absorption bands:

    • 3400-3300 cm⁻¹: N-H stretching (primary amine).[5]

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretching.

    • 1600-1450 cm⁻¹: Aromatic C=C bending.

    • 1250-1200 cm⁻¹: Aryl-O-C asymmetric stretching (ether).

    • 600-500 cm⁻¹: C-Br stretching.[5]

Strategic Applications in Drug Discovery

The true power of [5-(benzyloxy)-2-bromophenyl]methanamine is realized when it is used as a central scaffold for generating libraries of diverse analogs.

G cluster_amine Amine Derivatization cluster_bromide Aryl Bromide Cross-Coupling cluster_benzyloxy Benzyloxy Modification center_node [5-(benzyloxy)-2-bromophenyl]methanamine amide Amide Formation (R-COCl) center_node->amide sulfonamide Sulfonamide Formation (R-SO₂Cl) center_node->sulfonamide reductive Reductive Amination (R-CHO, NaBH(OAc)₃) center_node->reductive suzuki Suzuki Coupling (Ar-B(OH)₂) center_node->suzuki sonogashira Sonogashira Coupling (Alkynes) center_node->sonogashira buchwald Buchwald-Hartwig (Amines, Alcohols) center_node->buchwald debenzylation Debenzylation (H₂, Pd/C) Reveals Phenol center_node->debenzylation

Caption: Versatility map showing key reaction pathways.

Workflow 4.1: Library Generation via Amide Coupling

This workflow is fundamental for exploring SAR around the amine functionality.

  • Dissolve [5-(benzyloxy)-2-bromophenyl]methanamine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq.) in an aprotic solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • In a separate vial, prepare a solution of the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or EDC) (1.1 eq.) in DCM.

  • Add the acid chloride/activated acid solution dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion, wash the reaction mixture with aqueous NaHCO₃, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide product via column chromatography or recrystallization.

Workflow 4.2: Library Generation via Suzuki Cross-Coupling

This workflow is ideal for modifying the core aromatic scaffold.

  • To a reaction vessel, add [5-(benzyloxy)-2-bromophenyl]methanamine or an N-protected derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₃PO₄, 2-3 eq.).

  • Degas the vessel by cycling between vacuum and an inert gas (Argon).

  • Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the biaryl product by column chromatography.

Safety, Handling, and Storage

As a research chemical, a specific Safety Data Sheet (SDS) for this compound is not always available. Therefore, precautions should be based on structurally related compounds such as bromobenzylamines.[6][7][8]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][9]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[6][9] Avoid contact with skin, eyes, and clothing.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

[5-(benzyloxy)-2-bromophenyl]methanamine, CAS 1537265-42-1, represents more than just another chemical intermediate. It is a highly versatile platform engineered for the demands of modern medicinal chemistry. Its trifecta of reactive sites—the amine, the aryl bromide, and the cleavable benzyloxy group—provides a rich toolkit for SAR exploration and the efficient synthesis of novel, complex molecules. For researchers and drug development professionals, mastering the chemistry of this scaffold can unlock new pathways to innovative therapeutic discoveries.

References

  • FLAMRO Brandschutz-Systeme GmbH. (2018). Safety Data Sheet. [Link]

  • Google P
  • Tretyakov, N. A., & Maslivets, A. N. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1751. [Link]

  • Muby Chemicals. (n.d.). Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS. [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Google Patents. (n.d.). EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
  • Chigurupati, S., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

  • PubMed. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. [Link]

  • UCL Discovery. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]

  • PMC. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

  • PubChem. (n.d.). 1-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N,N-dimethyl-methanamine. [Link]

  • MDPI. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • Acta Fytotechnica et Zootechnica. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. [Link]

  • PMC. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

Sources

Exploratory

Technical Guide: Solubility and Stability Profile of [5-(benzyloxy)-2-bromophenyl]methanamine

Executive Summary Compound: [5-(benzyloxy)-2-bromophenyl]methanamine CAS: 1537265-42-1 Class: Functionalized Benzylamine / Aryl Bromide Intermediate This guide provides a technical analysis of the physicochemical behavio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: [5-(benzyloxy)-2-bromophenyl]methanamine CAS: 1537265-42-1 Class: Functionalized Benzylamine / Aryl Bromide Intermediate

This guide provides a technical analysis of the physicochemical behavior of [5-(benzyloxy)-2-bromophenyl]methanamine. As a critical intermediate in medicinal chemistry—often employed in the synthesis of kinase inhibitors or GPCR ligands—its handling requires a nuanced understanding of its pH-dependent solubility and oxidative susceptibility .

While direct literature data for this specific CAS is limited, this dossier synthesizes data from structural analogs (benzylamines, aryl ethers, and aryl halides) to establish a baseline characterization strategy. It includes predictive profiling, stability risk assessment, and validated experimental protocols for internal verification.

Part 1: Physicochemical Profile & Solubility Analysis

Structural Determinants of Solubility

The molecule features three distinct functional domains that dictate its solvation behavior:

  • Primary Amine (–CH₂NH₂): The sole ionizable center. It confers high aqueous solubility at acidic pH but drives precipitation at neutral/basic pH.

  • Benzyloxy Ether (–OBn): A significant lipophilic moiety that reduces water solubility of the neutral species and increases solubility in organic solvents (DCM, THF).

  • Aryl Bromide (–Br): Adds lipophilicity and density; serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) but introduces potential photolability.

Predicted Properties
  • pKa (Conjugate Acid): ~9.0 – 9.5 (Based on benzylamine, pKa 9.33).

  • LogP (Octanol/Water): Estimated > 3.0 (High lipophilicity due to benzyl ether and bromo groups).

  • Physical State: Likely a low-melting solid or viscous oil in free base form; crystalline solid as a hydrochloride salt.

Solubility Profile

The solubility of this compound is binary, driven entirely by the protonation state of the amine.

Solvent SystemStateSolubility PredictionMechanism
Aqueous (pH < 4) Protonated (

)
High (> 10 mg/mL)Ionic solvation. Ideal for stock preparation if stable to acid.
Aqueous (pH > 9) Neutral (

)
Very Low (< 0.1 mg/mL)Hydrophobic effect dominates; risk of oiling out or precipitation.
DMSO / DMF Neutral / ChargedHigh (> 50 mg/mL)Dipolar aprotic solvation of the aromatic core.
Dichloromethane NeutralHigh Solvation of the lipophilic benzyl ether/bromide sectors.
Ethanol / Methanol Neutral / ChargedModerate to High Protic organic solvent; good for intermediate dilutions.
Visualization: pH-Dependent Solubility Logic

The following diagram illustrates the equilibrium shifts that researchers must control during extraction and formulation.

SolubilityLogic Acidic Acidic Environment (pH < 7) Cation Cationic Species [R-CH2-NH3]+ Acidic->Cation Protonation Neutral Basic Environment (pH > 9) FreeBase Neutral Free Base [R-CH2-NH2] Neutral->FreeBase Deprotonation WaterSol Water Soluble (Stable Solution) Cation->WaterSol Precip Precipitation / Oiling Out (Lipophilic Aggregate) FreeBase->Precip In Water OrganicSol Soluble in Organics (DCM, EtOAc) FreeBase->OrganicSol Extraction Phase

Figure 1: The solubility switch. At low pH, the amine protonates, enabling aqueous stability. At high pH, the lipophilic domains drive precipitation, necessitating organic solvents.

Part 2: Stability & Degradation Risks

Critical Instability Pathways

While the benzyl ether and aryl bromide are relatively robust, the primary amine is the "weak link" regarding storage stability.

  • Oxidative Deamination (Air Sensitivity):

    • Primary benzylic amines can slowly oxidize to imines or aldehydes (benzaldehydes) and ammonia upon prolonged exposure to air, especially in solution.

    • Mitigation: Store under Argon/Nitrogen.

  • Carbamate Formation (CO₂ Absorption):

    • Free amines avidly absorb atmospheric CO₂ to form carbamic acid salts (white crust on the surface of oils).

    • Mitigation: Store as the HCl salt whenever possible.

  • Photolytic Dehalogenation:

    • Aryl bromides are susceptible to homolytic cleavage under UV light, leading to debromination (formation of the des-bromo analog).

    • Mitigation: Amber vials are mandatory.

  • Ether Cleavage (Acid Sensitivity):

    • While benzyl ethers are stable to base, they can cleave under strongly acidic conditions (e.g., concentrated HBr, BBr₃) or catalytic hydrogenation.

    • Note: Routine acidic HPLC mobile phases (0.1% TFA/Formic Acid) are generally safe for short durations.

Visualization: Stability Stress Factors

StabilityPathways Compound [5-(benzyloxy)-2-bromophenyl]methanamine Stress1 Atmospheric CO2 Compound->Stress1 Stress2 UV Light Compound->Stress2 Stress3 Strong Acid / H2 Compound->Stress3 Stress4 Oxygen (Air) Compound->Stress4 Result1 Carbamate Salt (Solid Crust) Stress1->Result1 Rapid Result2 Debrominated Product (Impurity) Stress2->Result2 Slow Result3 Debenzylation (Phenol Formation) Stress3->Result3 Conditional Result4 N-Oxides / Imines Stress4->Result4 Long-term

Figure 2: Degradation map highlighting the primary risks: CO2 absorption (handling) and chemical cleavage (reaction conditions).

Part 3: Experimental Protocols (Validation)

As a researcher, you should not rely solely on predictions. Use these protocols to generate empirical data for your specific batch.

Protocol 3.1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in pH 7.4 buffer vs. pH 2.0 buffer.

  • Preparation: Weigh ~5 mg of compound into two 1.5 mL microcentrifuge tubes.

  • Solvent Addition:

    • Tube A: Add 500 µL of 0.1 N HCl (pH ~1.2).

    • Tube B: Add 500 µL of PBS (Phosphate Buffered Saline) pH 7.4.

  • Equilibration: Vortex vigorously for 1 minute. Place on a orbital shaker at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute the supernatant 1:100 with 50:50 Acetonitrile:Water.

    • Analyze via HPLC-UV (254 nm).

    • Success Criterion: Tube A should show a massive peak (high solubility); Tube B should show a minimal peak (low solubility).

Protocol 3.2: Forced Degradation (Stress Testing)

Objective: Confirm stability limits for storage and reaction planning.

  • Stock Solution: Prepare a 1 mg/mL solution in 50:50 MeCN:H₂O.

  • Stress Conditions:

    • Acid: Add 10 µL of 1N HCl to 100 µL stock. Heat at 60°C for 4 hours.

    • Base: Add 10 µL of 1N NaOH to 100 µL stock. Heat at 60°C for 4 hours.

    • Oxidation: Add 10 µL of 3% H₂O₂. Incubate at RT for 4 hours.

    • Light: Expose a transparent vial to UV light (or sunlight) for 24 hours.

  • Analysis: Neutralize acid/base samples and analyze via LC-MS.

    • Look for: Mass shifts of -90 (debenzylation), -80 (debromination), or +16 (N-oxidation).

Part 4: Handling & Storage Recommendations

Based on the chemical profile, adhere to these strict handling guidelines to maintain purity >98%.

ParameterRecommendationRationale
Storage Temp 2°C to 8°C Slows oxidative kinetics and thermal degradation.
Atmosphere Inert (Argon/N₂) Prevents carbamate formation (CO₂) and oxidation.
Container Amber Glass Prevents photolytic cleavage of the C-Br bond.
Form HCl Salt (Preferred) The salt form is significantly more stable and resistant to oxidation than the free base oil.
Solution Stability < 24 Hours Prepare solutions fresh. Do not store in DMSO > 1 week at RT.

References

  • Parshad, H., et al. (2004).[1] "Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives." International Journal of Pharmaceutics, 269(1), 157-168.[1] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. (Specifically regarding stability of Benzyl Ethers). Wiley. Link

  • BenchChem Technical Guides. (2025). "Solubility and Stability Testing of Benzylamine Derivatives." (General protocols for amine characterization). Link

  • Sigma-Aldrich. (2025). "Product Specification: (2-Bromophenyl)methanamine." (Baseline data for core structure). Link

Sources

Foundational

reactivity profile of the bromophenyl moiety in [5-(benzyloxy)-2-bromophenyl]methanamine

Topic: Reactivity Profile of the Bromophenyl Moiety in [5-(benzyloxy)-2-bromophenyl]methanamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists Executive Summary [5-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Profile of the Bromophenyl Moiety in [5-(benzyloxy)-2-bromophenyl]methanamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

[5-(benzyloxy)-2-bromophenyl]methanamine is a high-value bifunctional scaffold used primarily in the synthesis of isoindolines, tetrahydroisoquinolines, and complex biaryl systems. Its utility stems from the orthogonal reactivity of its two primary functional handles: the nucleophilic benzylamine and the electrophilic aryl bromide .

However, the molecule presents a specific challenge: the 5-benzyloxy group acts as a strong electron-donating group (EDG) positioned para to the bromine atom. This electronic arrangement significantly increases the electron density of the C–Br bond, rendering it less reactive toward oxidative addition compared to unsubstituted aryl halides. Furthermore, the free primary amine poses a risk of catalyst poisoning in transition-metal-mediated processes.

This guide details the electronic landscape of this moiety, outlines the necessary chemoselective strategies (protection vs. direct use), and provides validated protocols for its functionalization.

Structural & Electronic Analysis

The Electronic Landscape

To predict reactivity accurately, one must analyze the Hammett effects relative to the reactive center (C2-Br).

  • C1 (Ortho to Br): Substituted with the methanamine group (

    
    ). This group is electronically distinct but sterically significant.
    
  • C5 (Para to Br): Substituted with the benzyloxy group (

    
    ).
    

The Para-EDG Effect: The benzyloxy group exerts a strong positive mesomeric effect (+M) and a weak negative inductive effect (-I). Because it is located para to the bromine (C2 and C5 relationship), the +M effect dominates, pushing electron density directly into the C2 position.

  • Consequence: The C–Br bond has increased double-bond character and higher electron density.

  • Reactivity Impact: In Palladium-catalyzed cross-couplings (Suzuki, Buchwald), the oxidative addition step (Pd(0) insertion into C–Br) will be the rate-determining step. Standard catalysts (e.g.,

    
    ) may be sluggish. Ligands that create electron-rich Pd(0) species (e.g., Buchwald dialkylbiaryl phosphines like SPhos or XPhos) are required to facilitate this step.
    
The "Free Amine" Interference

The primary amine (


) is a competent ligand for soft metals like Palladium.
  • Catalyst Poisoning: The amine can displace phosphine ligands on the Pd center, forming stable, unreactive Pd-amine complexes (Pd(II) "sinks"), thereby killing the catalytic cycle.

  • Side Reactions: In the presence of base and Pd, the amine can undergo intermolecular N-arylation (self-coupling) or intramolecular cyclization if the conformation allows, though the latter is often a desired pathway (see Section 4).

Visualization: Reactivity Network

The following diagram maps the divergent synthetic pathways accessible from this scaffold.

ReactivityMap Core [5-(benzyloxy)-2-bromophenyl] methanamine Protection N-Protection (Boc/Cbz) Core->Protection Step 1 (Recommended) Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Requires Protection Cyclization Pd-Catalyzed Cyclization Core->Cyclization Intramolecular N-Arylation Suzuki Suzuki-Miyaura (Biaryl Synthesis) Protection->Suzuki Pd(OAc)2 / SPhos Ar-B(OH)2 Biaryl 5-Benzyloxy-2-aryl benzylamine Suzuki->Biaryl Deprotection Aldehyde Benzaldehyde/Benzyl Alcohol Derivatives Lithiation->Aldehyde Electrophile trap (DMF/Ketones) Isoindoline Isoindoline Derivatives Cyclization->Isoindoline

Figure 1: Strategic reaction map for [5-(benzyloxy)-2-bromophenyl]methanamine. Blue indicates the core scaffold; Green indicates Pd-catalyzed pathways; Red indicates essential protection steps.

Critical Protocols

Strategy A: The "Protect-Couple-Deprotect" Workflow

Objective: To functionalize the C2 position (e.g., Suzuki coupling) without interference from the amine.

Rationale: Due to the electron-rich nature of the aryl bromide, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is bulky and electron-rich, facilitating oxidative addition into the deactivated C–Br bond while preventing amine coordination.

Step 1: N-Boc Protection
  • Dissolve [5-(benzyloxy)-2-bromophenyl]methanamine (1.0 equiv) in DCM (

    
    ).
    
  • Add

    
     (1.5 equiv) followed by 
    
    
    
    (1.1 equiv).
  • Stir at RT for 2 hours. Monitor by TLC (amine spot disappears).

  • Workup: Wash with 1M HCl (to remove unreacted amine/base), then brine. Dry over

    
    .
    
  • Result: tert-butyl (5-(benzyloxy)-2-bromobenzyl)carbamate.

Step 2: Suzuki-Miyaura Coupling (Optimized)
  • Substrate: N-Boc protected intermediate.

  • Boronic Acid: Arylboronic acid (1.2 equiv).

  • Catalyst:

    
     (2 mol%).
    
  • Ligand: SPhos (4 mol%) or XPhos.

  • Base:

    
     (2.0 equiv, anhydrous).
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Procedure:

  • Charge a reaction vial with the N-Boc bromide, boronic acid,

    
    , SPhos, and 
    
    
    
    .
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed solvent.

  • Heat to 80–100°C for 4–12 hours. (Note: Higher temperature is needed due to the para-EDG effect).

  • Validation: Monitor consumption of bromide. If stalled, add fresh catalyst/ligand stock solution.

Strategy B: Intramolecular Cyclization (Isoindoline Synthesis)

Objective: Direct formation of the isoindoline core via intramolecular N-arylation.

Mechanism: This reaction requires the amine to act as the nucleophile. Therefore, no protection is used. However, the amine is primary, so the product will be an isoindoline (secondary amine) which can further react. Often, the amine is first alkylated (e.g., reductive amination with an aldehyde) to form a secondary benzylamine, which then cyclizes to an N-substituted isoindoline.

Protocol (Carbonylation to Isoindolinone):

  • Substrate: [5-(benzyloxy)-2-bromophenyl]methanamine.

  • Reagents: CO balloon (1 atm),

    
     (5 mol%), 
    
    
    
    (2 equiv).
  • Solvent: Toluene or DMF.

  • Temp: 100°C.

  • Outcome: Formation of 6-(benzyloxy)isoindolin-1-one . The CO inserts between the aryl ring and the Pd, followed by intramolecular attack of the amine.

Quantitative Data Summary

ParameterValue / CharacteristicImplication
C–Br Bond Electron-RichSlow Oxidative Addition. Requires electron-rich ligands (SPhos,

).
Ortho Substituent

Chelation Risk. Can form stable 5-membered palladacycles, inhibiting turnover.
Para Substituent

+M Effect. Deactivates the bromide toward nucleophilic attack (

is impossible).
Solubility Moderate (Organic)Soluble in DCM, EtOAc, DMSO. Salt forms (HCl) are water-soluble.
Stability Acid-SensitiveThe benzyloxy ether can be cleaved by strong Lewis acids (

) or

.

Diagram: Mechanistic Challenge

The following DOT diagram illustrates the competition between the productive catalytic cycle and the non-productive amine coordination.

Mechanism cluster_legend Key Insight Pd0 L-Pd(0) Active Species Coordination Amine Coordination (Catalyst Poisoning) Pd0->Coordination Free -NH2 Interference OxAdd Oxidative Addition (Rate Limiting due to EDG) Pd0->OxAdd SPhos Ligand Promotes PdII Ar-Pd(II)-Br OxAdd->PdII Product Cross-Coupled Product PdII->Product Transmetallation & Red. Elim. Info The 5-benzyloxy group makes the C-Br bond electron-rich, slowing Oxidative Addition. Meanwhile, the free amine competes for the Pd center.

Figure 2: Mechanistic competition in Pd-catalyzed cross-coupling. The red path represents catalyst deactivation by the free amine; the bold path represents the desired cycle facilitated by bulky ligands.

References

  • Electronic Effects in Pd-Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • SPhos/XPhos Utility: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Isoindoline Synthesis: Couture, A., Deniau, E., & Grandclaudon, P. (1993). Construction of the Isoindolone Nucleus via Palladium-Catalyzed Carbonylation of 2-Bromobenzylamines. Journal of the Chemical Society, Chemical Communications, (16), 1329-1331. Link

  • Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
Exploratory

Theoretical and Computational Profiling of [5-(benzyloxy)-2-bromophenyl]methanamine: A Comprehensive In Silico Guide

Introduction & Pharmacological Rationale As a Senior Application Scientist, I approach the molecular profiling of [5-(benzyloxy)-2-bromophenyl]methanamine by first deconstructing its structural pharmacophore. This molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

As a Senior Application Scientist, I approach the molecular profiling of [5-(benzyloxy)-2-bromophenyl]methanamine by first deconstructing its structural pharmacophore. This molecule is a highly functionalized benzylamine characterized by three distinct functional domains:

  • A Primary Methanamine (-CH₂NH₂): Acts as a potent hydrogen bond donor and acceptor. At physiological pH (7.4), this group is predominantly protonated, allowing for strong electrostatic interactions with negatively charged residues in target binding pockets.

  • A Bromine Substitution (-Br) at Position 2: Introduces a heavy atom capable of forming highly directional non-covalent interactions known as halogen bonds (via its electrophilic σ-hole), while also enhancing the metabolic stability of the phenyl ring.

  • A Benzyloxy Ether (-O-CH₂-Ph) at Position 5: Provides significant lipophilicity and conformational flexibility, enabling the molecule to anchor deep within hydrophobic protein cavities via π-π stacking and van der Waals interactions.

Historically, substituted alkylamine and benzylamine derivatives have been extensively investigated and patented as potent inhibitors of Squalene Epoxidase (SQLE) , a critical rate-limiting enzyme in the cholesterol biosynthesis pathway[1]. Given the structural homology of our target molecule to known SQLE inhibitors, this guide establishes a rigorous, end-to-end computational workflow to evaluate its quantum mechanical properties, binding affinity, and dynamic stability within the human SQLE catalytic domain[2].

Workflow A Ligand Preparation [5-(benzyloxy)-2-bromophenyl]methanamine B Quantum Mechanics (DFT) B3LYP/6-311G++(d,p) A->B Geometry Opt D Molecular Docking AutoDock Vina B->D Optimized Ligand C Target Preparation Human SQLE (PDB: 6C6N) C->D Grid Generation E Molecular Dynamics (200 ns) GROMACS / CHARMM36 D->E Top Pose F MM/PBSA Free Energy & ADMET E->F Trajectory Analysis

Fig 1: End-to-end computational workflow for in silico ligand profiling.

Quantum Mechanical Profiling (DFT)

Before assessing biological interactions, we must establish the ground-state electronic properties of the molecule. Density Functional Theory (DFT) is the gold standard for this, as it provides high-accuracy electronic descriptors that govern pharmacodynamic behavior[3].

Methodology & Causality
  • Functional & Basis Set: Computations are performed using the B3LYP hybrid functional. For carbon, hydrogen, nitrogen, and oxygen, the 6-311G++(d,p) basis set is strictly applied.

  • The "Why": The addition of diffuse functions (++) is non-negotiable here; they are required to accurately model the electron density of the lone pairs on the oxygen (ether) and nitrogen (amine) atoms. For the heavy Bromine atom, an effective core potential (ECP) or a specialized basis set like def2-TZVP is recommended to account for relativistic effects and accurately map the σ-hole responsible for halogen bonding.

  • Self-Validation: Following geometry optimization, a harmonic vibrational frequency calculation must be executed. The absence of imaginary frequencies validates that the optimized geometry is a true local minimum, not a transition state.

Electronic Descriptors

The Frontier Molecular Orbitals (FMO)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the chemical reactivity of the molecule.

Table 1: DFT Calculated Quantum Chemical Descriptors

DescriptorCalculated Value (eV)Pharmacological Implication
E_HOMO -5.84Indicates electron-donating capacity (localized primarily on the benzyloxy oxygen and amine).
E_LUMO -1.12Indicates electron-accepting capacity (localized on the bromophenyl ring).
Energy Gap (ΔE) 4.72A moderate gap signifies good chemical stability while maintaining reactivity for target binding.
Global Hardness (η) 2.36Suggests a relatively soft molecule, capable of polarizing its electron cloud to optimize induced-fit binding.
Electrophilicity (ω) 2.55High propensity to interact with electron-rich biological nucleophiles.

Pharmacophore Mapping & Molecular Docking

With the optimized ligand geometry established, we transition to molecular docking to predict the binding pose and affinity. We target human Squalene Epoxidase (SQLE), a well-documented target for benzylamine derivatives[1].

Pathway Squalene Squalene SQLE Squalene Epoxidase (SQLE) FAD-dependent Squalene->SQLE Substrate Oxidosqualene 2,3(S)-oxidosqualene SQLE->Oxidosqualene Epoxidation Inhibitor [5-(benzyloxy)-2-bromophenyl] methanamine Inhibitor->SQLE Competitive Inhibition Cholesterol Cholesterol Biosynthesis (Downstream) Oxidosqualene->Cholesterol Cyclization & Processing

Fig 2: SQLE-mediated cholesterol biosynthesis pathway and targeted inhibition.

Docking Protocol & Causality
  • Target Preparation: The high-resolution crystal structure of human SQLE (PDB ID: 6C6N)[2] is utilized. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Grid Box Configuration: The grid box is centered on the deep, elongated hydrophobic tunnel adjacent to the FAD cofactor, where the native substrate (squalene) and known inhibitors (like NB-598) bind.

  • Self-Validation: To ensure the trustworthiness of our docking protocol, the co-crystallized inhibitor (NB-598) is extracted and re-docked. An RMSD of < 2.0 Å between the docked pose and the native crystal pose confirms the validity of the grid parameters.

Interaction Profile

The docking results reveal a highly favorable binding energy (typically around -9.5 kcal/mol), driven by a synergistic combination of polar and hydrophobic contacts.

Table 2: Molecular Docking Interaction Profile (SQLE - PDB: 6C6N)

Ligand Functional GroupInteracting Residue (SQLE)Interaction TypeDistance (Å)
Protonated Amine (-NH₃⁺) Tyr195Hydrogen Bond (Strong)2.1
Protonated Amine (-NH₃⁺) Asp324Salt Bridge / Electrostatic2.8
Bromine (-Br) Phe416 (Carbonyl Oxygen)Halogen Bond (σ-hole)3.2
Benzyloxy Phenyl Ring Tyr335 / Phe166π-π T-shaped Stacking4.5
Central Phenyl Ring Leu415 / Val322Hydrophobic / Alkyl-π3.8

Molecular Dynamics (MD) & Conformational Stability

Static docking poses represent a single snapshot in time. To validate the stability of the[5-(benzyloxy)-2-bromophenyl]methanamine-SQLE complex under physiological conditions, Molecular Dynamics (MD) simulations are mandatory.

MD Protocol & Causality
  • Parameters: The simulation is executed using GROMACS with the CHARMM36 all-atom force field. The system is solvated in a TIP3P water box, neutralized with NaCl (0.15 M), and subjected to NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration phases before a 200 ns production run .

  • The "Why" (200 ns minimum): The benzyloxy ether linkage is highly flexible. Short simulations (e.g., 50 ns) often fail to capture the conformational transitions of the benzyl tail as it searches for the optimal energetic minimum within the hydrophobic pocket. A 200 ns trajectory ensures comprehensive conformational sampling.

  • Self-Validation: The Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms must be plotted. A plateauing RMSD curve (fluctuations < 0.2 nm) after the first 40-50 ns serves as an internal validation that the system has reached thermodynamic equilibrium.

  • Free Energy: The MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method is applied to the final 50 ns of the trajectory to calculate the absolute binding free energy (ΔG_bind), providing a much more accurate thermodynamic profile than the initial docking score.

ADMET & Druglikeness Profiling

A potent binder is useless if it possesses poor pharmacokinetic properties. We utilize predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling to evaluate the clinical viability of the compound.

Table 3: In Silico ADMET & Pharmacokinetic Profile

ParameterPredicted OutcomePharmacological Implication
Lipinski's Rule of 5 0 ViolationsExcellent oral bioavailability predicted.
LogP (Lipophilicity) ~3.8Optimal for membrane permeability; benzyloxy group drives lipophilicity.
Blood-Brain Barrier (BBB) High PermeabilityTypical for benzylamines. Caution: May lead to CNS off-target effects if peripheral SQLE inhibition is the primary goal.
CYP450 Inhibition CYP2D6 / CYP3A4 (+)The bulky benzyloxy group may competitively inhibit major hepatic metabolizing enzymes, requiring careful dosing considerations.
PAINS Alerts 0 AlertsNo Pan-Assay Interference Compounds structural motifs detected, confirming target specificity.
Conclusion

The theoretical profiling of[5-(benzyloxy)-2-bromophenyl]methanamine reveals a highly optimized pharmacophore. The synergistic effects of the hydrogen-bonding amine, the halogen-bonding bromine, and the lipophilic benzyloxy tail make it a thermodynamically stable and highly specific candidate for deep-pocket targets like Squalene Epoxidase.

References

  • Title: Substituted alkylamine derivatives. Source: Google Patents (Patent EP0318860A2).
  • Title: Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Source: Nature Communications (2019). URL: [Link]

  • Title: Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. Source: European Journal of Chemistry (2022). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes to Novel Heterocycles Using [5-(benzyloxy)-2-bromophenyl]methanamine

Executive Summary This technical guide details the synthetic utility of [5-(benzyloxy)-2-bromophenyl]methanamine (CAS: 2988482-45-5 or analogs), a bifunctional building block uniquely suited for the rapid assembly of fus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic utility of [5-(benzyloxy)-2-bromophenyl]methanamine (CAS: 2988482-45-5 or analogs), a bifunctional building block uniquely suited for the rapid assembly of fused nitrogen heterocycles.

The ortho-bromo benzylamine scaffold serves as a "privileged structure" in medicinal chemistry, enabling access to isoindolinones , tetrahydroisoquinolines , and benzazepines via transition-metal-catalyzed cyclizations. The 5-benzyloxy substituent plays a dual role: it electronically activates the aromatic ring for oxidative addition and serves as a latent phenol, allowing for late-stage polarity adjustment or fragment growing—a critical feature for improving physicochemical properties (logD, solubility) in drug discovery.

Strategic Value & Retrosynthetic Analysis

The utility of [5-(benzyloxy)-2-bromophenyl]methanamine lies in its ability to undergo divergent cyclization modes based on the N-substituent and the catalytic system employed.

The Divergent Scaffold Strategy

By manipulating the nitrogen tail, the same starting material can be steered toward 5-membered (isoindolinone), 6-membered (isoquinoline), or 7-membered (benzazepine) rings.

DivergentSynthesis Start [5-(benzyloxy)-2-bromophenyl] methanamine Amide N-Acyl Derivative Start->Amide Acylation Imine Schiff Base / Imine Start->Imine Condensation Urea Urea Derivative Start->Urea Isocyanate Isoindolinone Isoindolin-1-ones (Pd-Catalyzed Carbonylation) Amide->Isoindolinone Pd(0) / CO source THIQ Tetrahydroisoquinolines (Intramolecular Heck) Amide->THIQ Pd(0) / Alkene Insertion Quinazolinone Quinazolin-2-ones (Pd-Catalyzed Amination) Urea->Quinazolinone Pd(0) / C-N Coupling

Figure 1: Divergent synthetic pathways from the parent benzylamine scaffold.

Core Application 1: Synthesis of Isoindolin-1-ones via Aminocarbonylation

Target Class: Isoindolinones (Phthalimidines) Mechanism: Palladium-catalyzed intramolecular aminocarbonylation. Relevance: The isoindolinone core is ubiquitous in MDM2 inhibitors, anxiolytics, and anti-inflammatory agents.

Scientific Rationale

Direct carbonylation using carbon monoxide (CO) gas is hazardous. This protocol utilizes Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, stoichiometric CO source. The 5-benzyloxy group acts as an electron-donating group (EDG) para to the bromide, facilitating the oxidative addition of Pd(0) to the Ar-Br bond, thereby accelerating the catalytic cycle compared to electron-deficient analogs.

Detailed Protocol

Reagents:

  • Substrate: [5-(benzyloxy)-2-bromophenyl]methanamine (1.0 equiv)

  • Acylating Agent: Benzoyl chloride or Acetic anhydride (1.1 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Xantphos (5 mol%) or PPh₃ (10 mol%)

  • CO Source: Mo(CO)₆ (1.1 equiv)

  • Base: Triethylamine (Et₃N) (2.0 equiv) for acylation; DBU (2.0 equiv) for cyclization.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Preparation of the Precursor (N-Acylation):

    • Dissolve the benzylamine (1.0 mmol) in DCM (5 mL) at 0°C.

    • Add Et₃N (2.0 mmol) followed by the acyl chloride (1.1 mmol) dropwise.

    • Stir at RT for 2 hours. Monitor by TLC (formation of amide).

    • Wash with 1N HCl, brine, dry over Na₂SO₄, and concentrate. Note: The bromo-amide is stable and can be stored.

  • Carbonylative Cyclization:

    • In a pressure vial (microwave vial), charge the Bromo-amide (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Xantphos (29 mg, 0.05 mmol), and Mo(CO)₆ (290 mg, 1.1 mmol).

    • Safety Check: Mo(CO)₆ releases CO upon heating. Perform in a well-ventilated fume hood.

    • Add DBU (304 mg, 2.0 mmol) and anhydrous 1,4-Dioxane (5 mL).

    • Seal the vial and purge with Argon for 5 minutes.

    • Heat to 100°C for 12–16 hours.

    • Checkpoint: The reaction mixture should turn dark (Pd black formation indicates catalyst death; if conversion is low, add fresh catalyst).

  • Workup & Purification:

    • Cool to RT. Filter through a pad of Celite to remove Pd and Mo residues.

    • Concentrate the filtrate.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The product is typically a white/off-white solid.

    • Optional: Deprotection of the benzyl group using BBr₃ (1M in DCM) at -78°C to RT yields the free phenol.

Data Summary: Expected Yields
R-Group (Amide)Reaction TimeYield (%)Notes
Phenyl (Ph)12 h82-88%High yield due to conjugation
Methyl (Me)14 h75-80%Standard baseline
t-Butyl24 h45-60%Steric hindrance slows CO insertion
4-NO₂-Ph10 h90%Electron-poor amides cyclize faster

Core Application 2: Synthesis of Tetrahydroisoquinolines (THIQs) via Intramolecular Heck

Target Class: 1,2,3,4-Tetrahydroisoquinolines Mechanism: N-Allylation followed by 6-exo-trig Intramolecular Heck Reaction. Relevance: A core scaffold in alkaloids and CNS-active drugs.

Mechanism & Pathway

This route constructs the "B-ring" of the isoquinoline system. The ortho-bromo handle allows for a Pd-catalyzed ring closure onto an alkene tethered to the nitrogen.

HeckMechanism Start N-Allyl-2-bromo-5-(benzyloxy)benzylamine OxAdd Oxidative Addition (Ar-Pd-Br species) Start->OxAdd Pd(0) Coord Alkene Coordination OxAdd->Coord Insert Migratory Insertion (Carbopalladation) Coord->Insert 6-exo-trig Elim Beta-Hydride Elimination Insert->Elim Product 3-Methylene-THIQ or Isomerized Product Elim->Product Pd-H removal

Figure 2: Mechanistic pathway for the intramolecular Heck cyclization.

Detailed Protocol

Step 1: N-Allylation

  • Dissolve [5-(benzyloxy)-2-bromophenyl]methanamine (1.0 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and Allyl Bromide (1.1 equiv).

  • Stir at RT for 4 hours. Isolate the secondary amine (mono-allylated product). Note: Avoid bis-allylation by using slight excess of amine or slow addition of bromide.

Step 2: Heck Cyclization

  • Catalyst System: Pd(OAc)₂ (10 mol%) + PPh₃ (20 mol%).

  • Base: Et₃N or Ag₂CO₃ (if suppression of double bond isomerization is needed).

  • Solvent: Acetonitrile or DMF (degassed).

  • Conditions: Heat at 80°C for 16 hours under Argon.

  • Outcome: The reaction yields the 3-methylene-1,2,3,4-tetrahydroisoquinoline or the endocyclic double bond isomer depending on the base used.

Quality Control & Troubleshooting

Analytical Markers (NMR)

When characterizing the products derived from [5-(benzyloxy)-2-bromophenyl]methanamine, look for these specific shifts:

  • Starting Material:

    • -CH2-NH2: Singlet/Broad singlet around δ 3.8–4.0 ppm.

    • OCH2Ph: Singlet at δ 5.0–5.1 ppm (Diagnostic).

    • Ar-H: Doublet at δ 7.4 ppm (H-3, ortho to Br) and doublet/multiplet at δ 6.8–7.0 ppm (H-4, H-6).

  • Cyclized Product (Isoindolinone):

    • -CH2-N: Shift changes significantly. In isoindolinones, the benzylic CH₂ becomes a singlet at δ 4.2–4.5 ppm (lactam ring).

    • Loss of NH₂: Disappearance of the broad amine exchangeable protons.

    • Mass Spec: Loss of Br pattern (M, M+2) is the primary confirmation of cyclization/debromination.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure Ar-Br and solvent are strictly degassed. Amines can coordinate Pd; use bidentate ligands (Xantphos, dppf).
Debromination (Ar-H) Hydride SourceAvoid alcohols as solvents if β-hydride elimination is competing. Use DMF or Dioxane.
Pd Black Precipitate Ligand DissociationIncrease Ligand:Pd ratio to 2:1 or 4:1. Lower temperature slightly.
Product is Oil/Gum Residual SolventThe benzyloxy group adds lipophilicity. Triturate with cold ether/pentane to induce crystallization.

References

  • Synthesis of Isoindolinones via Pd-Catalyzed Carbonylation

    • Bai, Y., et al. "Synthesis of Isoindolinones."[1] Organic Letters, 2021, 23, 2298-2302.[1] Link

    • Organic Chemistry Portal Abstract:Link

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides

    • Liu, C.-C., et al. "Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides."[2] MDPI Molecules, 2021. Link

  • Pd-Catalyzed Intramolecular Heck Reactions for Heterocycles

    • Link, J. T. "The Intramolecular Heck Reaction." Organic Reactions, 2002. Link

  • General Reactivity of 2-Bromobenzylamines

    • Zhang, J., et al. "Palladium-catalyzed C-H carbonylation of free primary benzylamines."[1] Journal of Organic Chemistry, 2025.[1] Link

  • Commercial Availability & Physical Data

    • Sigma-Aldrich / Merck Product Data for Benzyloxy-bromo derivatives. Link

Sources

Application

Application Notes and Protocols: Synthesis of Potent Monoamine Oxidase-B (MAO-B) Inhibitors Utilizing [5-(benzyloxy)-2-bromophenyl]methanamine

Authored by: A Senior Application Scientist Introduction Monoamine oxidase-B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters, most notably dopamine. The sel...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

Monoamine oxidase-B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters, most notably dopamine. The selective inhibition of MAO-B has emerged as a cornerstone in the therapeutic management of neurodegenerative disorders, particularly Parkinson's disease, by preventing the breakdown of dopamine and thereby alleviating motor symptoms. Additionally, there is growing interest in the potential of MAO-B inhibitors for treating other neurological conditions.

This document provides a detailed guide for the synthesis of a potent and selective MAO-B inhibitor, leveraging [5-(benzyloxy)-2-bromophenyl]methanamine as a key starting material. The synthetic strategy outlined herein is based on established and validated chemical transformations, offering researchers a robust protocol for accessing this important class of molecules. We will delve into the rationale behind the choice of reagents and reaction conditions, providing a comprehensive understanding of the synthetic pathway.

Synthetic Strategy Overview

The overall synthetic approach involves a multi-step process commencing with the N-acylation of [5-(benzyloxy)-2-bromophenyl]methanamine, followed by a palladium-catalyzed cyanation reaction to introduce a nitrile group. Subsequent hydrolysis of the nitrile to a carboxylic acid and final amidation yields the target MAO-B inhibitor. This pathway is analogous to established routes for the synthesis of compounds like safinamide, a well-known MAO-B inhibitor.

Synthetic_Workflow A [5-(benzyloxy)-2-bromophenyl]methanamine B N-acylation A->B Acetyl chloride, Triethylamine C N-{[5-(benzyloxy)-2-bromophenyl]methyl}acetamide B->C D Palladium-Catalyzed Cyanation C->D Zn(CN)2, Pd(PPh3)4 E N-{[5-(benzyloxy)-2-cyanophenyl]methyl}acetamide D->E F Hydrolysis E->F NaOH, H2O/EtOH G 2-{[(acetylamino)methyl]-4-(benzyloxy)phenyl}acetic acid F->G H Amidation G->H (S)-alaninamide, EDC, HOBt I Target MAO-B Inhibitor H->I Cyanation_Mechanism A Pd(0)L4 B Oxidative Addition A->B C Ar-Pd(II)L2-Br B->C Ar-Br D Transmetalation C->D Zn(CN)2 E Ar-Pd(II)L2-CN D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-CN F->G

Method

experimental procedure for the synthesis of [5-(benzyloxy)-2-bromophenyl]methanamine

Application Note: AN-SYN-2026-05 Executive Summary This application note details a robust, scalable experimental procedure for the synthesis of [5-(benzyloxy)-2-bromophenyl]methanamine (CAS: 1537265-42-1). This scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-05

Executive Summary

This application note details a robust, scalable experimental procedure for the synthesis of [5-(benzyloxy)-2-bromophenyl]methanamine (CAS: 1537265-42-1). This scaffold is a critical intermediate in the development of GPCR ligands and kinase inhibitors, particularly where the 5-position ether linkage and 2-position halogen provide vectors for SAR (Structure-Activity Relationship) expansion.

Unlike direct reductive amination protocols which often suffer from dimer formation (secondary amine impurities) or dehalogenation side-reactions, this guide utilizes a three-step sequence via an oxime intermediate . This pathway guarantees high primary amine selectivity and preserves the aryl bromide functionality essential for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Retrosynthesis & Pathway

The synthesis is designed to minimize side reactions. We begin with the commercially available 2-bromo-5-hydroxybenzaldehyde . The phenolic hydroxyl is protected first to prevent interference during the amine formation. The aldehyde is then converted to an oxime, which is reduced to the primary amine using Borane-THF (


). This reducing agent is selected specifically to avoid debromination, a common risk with catalytic hydrogenation (Pd/H2).
Synthesis Workflow (Logic Map)

SynthesisPathway Start 2-Bromo-5-hydroxybenzaldehyde (Starting Material) Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 BnBr, K2CO3, DMF Inter1 5-(Benzyloxy)-2-bromobenzaldehyde (Stable Intermediate) Step1->Inter1 Step2 Step 2: Condensation (Oxime Formation) Inter1->Step2 NH2OH.HCl, NaOAc Inter2 Oxime Intermediate (Solid, Purifiable) Step2->Inter2 Step3 Step 3: Chemoselective Reduction (Borane-THF) Inter2->Step3 BH3.THF, then MeOH/HCl Target [5-(benzyloxy)-2-bromophenyl]methanamine (Target HCl Salt) Step3->Target

Figure 1: Three-stage synthetic pathway ensuring regioselectivity and functional group preservation.

Experimental Protocols

Stage 1: Synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde

Objective: Protection of the phenol group via Williamson Ether Synthesis.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Mass/VolRole
2-Bromo-5-hydroxybenzaldehyde 201.021.010.0 gSubstrate
Benzyl Bromide 171.041.27.1 mLAlkylating Agent
Potassium Carbonate (

)
138.212.013.8 gBase
DMF (Anhydrous) --100 mLSolvent
Procedure
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-bromo-5-hydroxybenzaldehyde (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Add

    
     (13.8 g) in a single portion. The suspension will turn yellow/orange.
    
  • Alkylation: Add Benzyl Bromide (7.1 mL) dropwise over 10 minutes via syringe.

    • Critical Control: Reaction is exothermic. Maintain temperature

      
       using a water bath if necessary.
      
  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (

    
    ) should disappear, replaced by the ether product (
    
    
    
    ).
  • Workup:

    • Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

    • Filter the solid using a Buchner funnel.[2][5][6]

    • Wash the cake with water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Wash with cold pentane or hexane (30 mL) to remove excess benzyl bromide.

  • Drying: Dry under high vacuum at 40°C overnight.

    • Expected Yield: 13.5 – 14.0 g (93-96%).

    • Appearance: White crystalline solid.

Stage 2: Conversion to Oxime Intermediate

Objective: Convert the aldehyde to a stable oxime to prevent dimerization during reduction.

Reagents & Materials
ReagentMWEquiv.[1][2][3][5][6][9][10]Mass/VolRole
5-(Benzyloxy)-2-bromobenzaldehyde 291.141.010.0 gSubstrate
Hydroxylamine HCl 69.491.53.58 gReagent
Sodium Acetate 82.032.05.63 gBuffer
Ethanol / Water --100 mL (3:1)Solvent
Procedure
  • Setup: In a 250 mL RBF, dissolve the Stage 1 product (10.0 g) in Ethanol (75 mL).

  • Reagent Prep: Dissolve Hydroxylamine HCl (3.58 g) and Sodium Acetate (5.63 g) in Water (25 mL).

  • Addition: Add the aqueous solution to the ethanolic aldehyde solution.

  • Reaction: Reflux at 80°C for 2 hours.

    • Checkpoint: TLC should show complete consumption of the aldehyde.

  • Workup:

    • Concentrate the mixture on a rotary evaporator to remove most ethanol.

    • The oxime will precipitate from the remaining aqueous layer.

    • Filter the solid and wash with cold water.[5]

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: >95%.

    • Note: The product is likely a mixture of E and Z isomers; this is irrelevant for the next step.

Stage 3: Chemoselective Reduction to Target Amine

Objective: Reduction of the oxime to the primary amine without dehalogenation. Safety Warning: Borane-THF is pyrophoric and generates hydrogen gas. Use strict inert atmosphere (Nitrogen/Argon).

Reagents & Materials
ReagentEquiv.[1][2][3][5][6][9][10]AmountRole
Oxime Intermediate 1.05.0 gSubstrate

(1.0 M)
4.065 mLReducing Agent
THF (Anhydrous) -50 mLSolvent
Methanol -50 mLQuench
HCl (4M in Dioxane) 2.0~8 mLSalt Formation
Procedure
  • Inert Setup: Flame-dry a 500 mL 3-neck flask, equip with a reflux condenser, nitrogen inlet, and dropping funnel. Cool to 0°C.

  • Dissolution: Add the Oxime (5.0 g) and anhydrous THF (50 mL).

  • Reduction: Add

    
     (1.0 M, 65 mL) dropwise via the funnel over 30 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur.
      
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours.

  • Quench (Critical Step):

    • Cool the reaction to 0°C.

    • Slowly add Methanol (50 mL) dropwise. This destroys excess borane and breaks the boron-nitrogen complex. Vigorous bubbling will occur.

  • Hydrolysis: Reflux the quenched mixture for 1 hour to fully liberate the free amine from the borane complex.

  • Isolation (as HCl Salt):

    • Evaporate the solvent to dryness.

    • Redissolve the residue in minimal Ethanol or DCM.

    • Add 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise until pH < 2.

    • Dilute with Diethyl Ether to precipitate the amine hydrochloride salt.

    • Filter the white solid.

Analytical Validation & QC

To ensure the protocol was successful, compare your product against these criteria:

TestAcceptance CriteriaDiagnostic Signals
Appearance White to off-white powder-
1H NMR (DMSO-d6) Consistent with structure

7.3-7.5 (m, 5H, Benzyl), 5.15 (s, 2H,

), 4.05 (s, 2H,

), 8.3 (br s, 3H,

)
LC-MS Purity > 98%

(1:1 Br isotope pattern)
Melting Point Sharp range(HCl salt typically

dec.)
Troubleshooting Guide
  • Issue: Product is sticky/oily after HCl addition.

    • Solution: The salt may be hygroscopic.[11] Triturate with anhydrous Diethyl Ether or Acetone and sonicate to induce crystallization.

  • Issue: Loss of Bromine (Dehalogenation).

    • Cause: If catalytic hydrogenation was attempted or if the

      
       reflux was too aggressive for too long (rare).
      
    • Verification: Check MS for mass 214 (de-brominated product). Adhere strictly to the Borane protocol or use

      
       as an alternative reduction method.
      

References

  • Williamson Ether Synthesis on Phenols

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
    • PubChem. 5-(Benzyloxy)-2-bromobenzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Reductive Amination Strategies

    • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org.[2][10] Chem.1996 , 61, 3849-3862. [Link]

  • Borane Reduction of Oximes

    • Feuer, H.; Vincent, B. F.; Bartlett, R. S. The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines. J. Org.[2][10] Chem.1965 , 30, 2877–2880. [Link]

  • Target Compound Identification

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions for [5-(Benzyloxy)-2-bromophenyl]methanamine Derivatives

Welcome to the technical support center for [5-(benzyloxy)-2-bromophenyl]methanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [5-(benzyloxy)-2-bromophenyl]methanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic endeavors. As a trifunctional scaffold—featuring a nucleophilic primary amine, a strategic bromo-handle for cross-coupling, and a stable benzyl ether protecting group—this molecule offers significant synthetic potential. However, its reactivity profile also presents unique challenges.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental hurdles, optimize reaction conditions, and ensure the integrity of your results.

Part 1: Troubleshooting Guide for Common Synthetic Transformations

This section addresses specific problems encountered during the most common reactions involving [5-(benzyloxy)-2-bromophenyl]methanamine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed reactions are fundamental for functionalizing the C-Br bond.[1][2] However, the interplay between the amine, the benzyl ether, and the ortho-bromo position can lead to suboptimal results.

Q1: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely. What are the likely causes and solutions?

A1: Low conversion in Suzuki couplings with ortho-bromoaniline-type substrates is a frequent issue. The causes can be multifaceted, stemming from catalyst deactivation, suboptimal reaction parameters, or reagent quality.

  • Causality & Explanation: The catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination.[1] A failure at any of these steps will halt the reaction. The free amine in your substrate can coordinate to the palladium center, potentially inhibiting catalyst activity. Furthermore, sterically hindered ortho-bromoanilines can be challenging substrates.[3]

  • Troubleshooting Steps & Solutions:

    • Inert Atmosphere is Critical: Ensure your reaction setup is rigorously free of oxygen. Homocoupling of the boronic acid is a common side reaction promoted by oxygen, which depletes your coupling partner.[4] Perform at least three evacuate/backfill cycles with high-purity argon or nitrogen.[4]

    • Re-evaluate Your Catalyst/Ligand System: For electron-rich, sterically hindered substrates like this, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider more robust, electron-rich, and bulky phosphine ligands that promote reductive elimination and stabilize the Pd(0) state.

    • Solvent & Base Screening: The choice of solvent and base is interdependent and crucial. Aprotic polar solvents often perform well. If using a classic dioxane/water system, ensure the ratio is optimized. For bases, a common mistake is using a base that is too weak or has poor solubility.

Parameter Problem Indication Recommended Action Rationale
Catalyst/Ligand Low conversion despite clean starting material.Switch to a modern palladacycle (e.g., G3/G4 precatalysts) with a biarylphosphine ligand (e.g., XPhos, SPhos).[4]These systems are designed for challenging substrates, offering higher stability and turnover numbers.[4]
Base Stalled reaction, potential protodeboronation of boronic acid.Screen stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄.These bases effectively facilitate the transmetalation step without degrading the substrate or catalyst.[3]
Solvent Poor reagent solubility, low reaction rate.Switch to solvents like 2-MeTHF, CPME, or toluene/water mixtures.2-MeTHF, in particular, has shown excellent results for coupling ortho-bromoanilines.[3]
Temperature No reaction at lower temperatures (e.g., 80 °C).Incrementally increase the temperature to 100-110 °C.Provides the necessary activation energy for the oxidative addition step, which can be slow for aryl bromides.

Q2: I'm observing significant dehalogenation (hydrodebromination) of my starting material. How can I prevent this?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings, leading to yield loss and purification difficulties.

  • Causality & Explanation: This side reaction can occur via two main pathways: (1) reaction of the aryl-palladium intermediate with a hydride source (e.g., from solvent, base, or boronic acid impurities) or (2) a competing reductive process. It is often exacerbated by high temperatures and certain ligand/base combinations.

  • Troubleshooting Steps & Solutions:

    • Use High-Purity Reagents: Ensure your boronic acid is not partially degraded (protodeboronated), as this can be a source of protons. Use anhydrous solvents.

    • Lower the Reaction Temperature: If conversion is reasonable at a lower temperature, avoid excessive heating.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands). These ligands accelerate the desired reductive elimination step, minimizing the lifetime of the intermediate susceptible to dehalogenation.

Q3: The benzyloxy (OBn) protecting group is being cleaved during my Buchwald-Hartwig amination. Why is this happening and what can I do?

A3: While generally stable, the benzyl ether is susceptible to cleavage under certain conditions, particularly hydrogenolysis or strong Lewis acid conditions.[5][6]

  • Causality & Explanation: In the context of a Pd-catalyzed reaction, cleavage is often due to "leaky" hydrogenolysis. If any hydrogen gas is present (or generated in situ from a hydrogen source like formic acid/base), the Pd(0) catalyst is an excellent hydrogenolysis catalyst. Some Lewis acidic additives or harsh work-up conditions can also cleave the ether.[5]

  • Troubleshooting Steps & Solutions:

    • Avoid Hydrogen Sources: Do not use formate salts as bases or additives if you suspect hydrogenolysis. Ensure the inert gas stream is free of hydrogen.

    • Use a Milder Base: Strong bases like NaOt-Bu can sometimes promote side reactions. Consider switching to a weaker base like K₂CO₃ or Cs₂CO₃ if the reaction permits.[7]

    • Control Work-up pH: Avoid strongly acidic aqueous work-ups (pH < 2), which can promote acid-catalyzed hydrolysis of the benzyl ether.

    • Alternative Catalysts: In rare cases, some palladium sources might promote cleavage. If the problem persists, screening alternative catalysts (e.g., those based on Ni or Cu) could be a last resort, though this requires significant re-optimization.

Part 2: Frequently Asked Questions (FAQs)

This section covers general questions about the synthesis, handling, purification, and characterization of [5-(benzyloxy)-2-bromophenyl]methanamine derivatives.

Q4: What is a reliable method for the synthesis of the parent [5-(benzyloxy)-2-bromophenyl]methanamine?

A4: A common and effective route starts from a commercially available precursor, such as 5-hydroxy-2-bromobenzonitrile or 5-hydroxy-2-bromobenzaldehyde. The synthesis involves two key steps: protection of the phenol and reduction of the nitrile/aldehyde followed by conversion to the amine.

Synthesis_Workflow cluster_0 Step 1: Benzyl Protection cluster_1 Step 2: Nitrile Reduction A 5-Hydroxy-2-bromobenzonitrile B [5-(Benzyloxy)-2-bromophenyl]nitrile A->B BnBr, K₂CO₃ Acetone, Reflux C [5-(Benzyloxy)-2-bromophenyl]nitrile D [5-(Benzyloxy)-2-bromophenyl]methanamine C->D LiAlH₄ or BH₃ THF, 0°C to RT

Caption: General synthetic workflow for the target compound.

Q5: My primary amine product is difficult to purify by silica gel chromatography. It streaks badly and the yield is low. What are my options?

A5: This is a classic problem when purifying basic amines on acidic silica gel.[8] The strong interaction between the amine's lone pair and the acidic silanol groups on the silica surface causes poor peak shape and irreversible adsorption.

  • Solution 1: Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent system.

    • Method: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[9][10] This neutralizes the active sites on the silica, allowing your product to elute cleanly.

  • Solution 2: Use a Different Stationary Phase: If streaking persists, switch to a more suitable stationary phase.

    • Amine-functionalized silica: These columns are specifically designed for purifying basic compounds and often provide excellent separation with simple solvent systems like Hexane/EtOAc.[8][9]

    • Basic Alumina: Alumina (basic or neutral grade) is another excellent alternative to silica for purifying amines.

    • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase (C18) flash chromatography using a mobile phase like Water/Acetonitrile with a basic modifier (e.g., 0.1% Et₃N or NH₄OH) can be very effective.[9]

Q6: What are the key analytical signatures (NMR, MS) I should look for to confirm the structure of my coupled product?

A6: Confirmation requires a combination of techniques, primarily NMR and Mass Spectrometry.

  • ¹H NMR:

    • Disappearance of signals: The most obvious change will be the disappearance of the boronic acid -B(OH)₂ proton signal.

    • Appearance of new aromatic signals: You will see new signals corresponding to the aryl group you have just introduced.

    • Shift in existing aromatic protons: The protons on the original aniline ring will shift, particularly the proton ortho to the newly formed C-C bond.

    • Benzylic Protons: Look for the characteristic singlet around 5.0-5.2 ppm for the -O-CH₂-Ph protons.

    • Methanamine Protons: The -CH₂-NH₂ protons will appear as a singlet (or doublet if coupled to NH₂) and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The appearance of new aromatic carbon signals and a shift in the C-Br carbon signal (which will now be a C-Aryl signal) are key indicators.

  • Mass Spectrometry (LC-MS): This is the quickest way to confirm a successful reaction. Look for the molecular ion ([M+H]⁺) corresponding to the calculated mass of your desired product. The isotopic pattern for the bromine atom in the starting material will be absent in the product.

Part 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling [5-(benzyloxy)-2-bromophenyl]methanamine with a generic arylboronic acid.[4]

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine [5-(benzyloxy)-2-bromophenyl]methanamine (1.0 equiv.), the arylboronic acid (1.3 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Catalyst Addition: To the solid mixture, add the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then carefully evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add degassed solvent (e.g., 2-MeTHF or Dioxane/H₂O 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting amine.

  • Reaction: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Look for the disappearance of the starting material and the appearance of a new spot with the expected product mass.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography using an appropriate system determined by TLC (e.g., Hexane/Ethyl Acetate with 1% Et₃N).

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • 2-17 Science About O-Benzyl protecting groups. Atlanchim Pharma. Available at: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available at: [Link]

  • Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Process for the purification of aromatic amines. Google Patents.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The University of Edinburgh. Available at: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Royal Society of Chemistry. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available at: [Link]

Sources

Optimization

Part 1: Mechanistic Grounding (The "Why" Before the "How")

Welcome to the Technical Support Center for synthetic chemistry workflows. As a Senior Application Scientist, I have designed this portal to move beyond basic protocols and address the fundamental physical chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry workflows. As a Senior Application Scientist, I have designed this portal to move beyond basic protocols and address the fundamental physical chemistry and mechanistic causality behind benzylic bromination (the Wohl-Ziegler reaction).

When a radical halogenation fails, it is rarely a reagent purity issue; it is almost always a kinetic or pathway-divergence issue. This guide will help you diagnose, troubleshoot, and optimize your bromination workflows.

To troubleshoot benzylic bromination, you must first understand the Goldfinger Mechanism , which governs the reaction[1]. Historically, chemists believed the succinimidyl radical directly abstracted the benzylic hydrogen (the Bloomfield mechanism)[1][2]. This is incorrect.

The success of the Wohl-Ziegler reaction relies entirely on N-Bromosuccinimide (NBS) acting as a "bromine sink"[1]. NBS reacts with trace amounts of hydrobromic acid (HBr) in the system to generate a highly controlled, steady-state, low concentration of molecular bromine (Br₂)[2][3]. This low concentration is critical: it ensures that substitution (radical abstraction) outcompetes addition (electrophilic attack)[1][3].

G NBS NBS + trace HBr Br2 Br2 (Low Conc.) NBS->Br2 Ionic Rxn BrRad 2 Br• (Radical) Br2->BrRad hv / Heat Product Ar-CH2Br Br2->Product + Br• Substrate Ar-CH3 BrRad->Substrate Abstraction BenzylicRad Ar-CH2• Substrate->BenzylicRad -HBr BenzylicRad->Br2 Reacts with Br2

Caption: Goldfinger Mechanism: NBS acts as a bromine sink to maintain low Br2 concentration.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction yields 10-20% of the dibrominated byproduct. How do I prevent over-bromination? Causality: Over-bromination (bis-halogenation) is the most common deviation in benzylic bromination[2]. It occurs when the radical concentration spikes or when the substrate lacks sufficient steric hindrance to block a second abstraction event[4]. Solution:

  • Stoichiometric Control: Strictly limit NBS to 1.0 - 1.05 equivalents[5].

  • Chemical Rescue: If dibromination is unavoidable and purification is difficult, push the reaction to completion and perform a post-reaction reduction. Adding diethylphosphite will selectively reduce the over-brominated gem-dibromide back to the desired monobromide[4][5].

Q2: I am seeing bromination on the aromatic ring instead of the benzylic position. What went wrong? Causality: You have accidentally triggered an Electrophilic Aromatic Substitution (EAS) pathway. Ring bromination is an ionic process, whereas benzylic bromination is a radical process[6]. The presence of Lewis/Brønsted acids, dark conditions, or polar protic solvents heavily favors the ionic EAS pathway[6][7]. Solution: Ensure the reaction is exposed to light (UV/Vis) to maintain radical initiation[6]. Absolutely avoid alcohols as solvents, as they stabilize the ionic intermediates required for ring bromination[7].

Q3: My reaction stalled with starting material remaining. Should I add more NBS? Causality: Do not add more NBS. Radical chain reactions typically stall due to initiator depletion, not reagent consumption. Azobisisobutyronitrile (AIBN) has a short half-life at standard reflux temperatures (~70°C)[5]. Furthermore, if your NBS is ultra-pure (recently recrystallized), it lacks the trace HBr required to initiate the Goldfinger cycle[3][8]. Solution: Adopt a step-wise addition of AIBN[5]. Add a portion at room temperature, and another once the reaction reaches reflux. Use slightly crude or un-recrystallized NBS (which has a faint yellow tint) to ensure trace HBr is present to jump-start the reaction[3][8].

Q4: Carbon tetrachloride (CCl₄) is restricted in our lab. What are the best green solvent alternatives? Causality: CCl₄ was historically favored because it is inert to radicals and allows the succinimide byproduct to float, acting as a visual indicator of reaction completion[1]. However, its toxicity and ozone-depleting nature necessitate alternatives[1]. Solution: Refer to the solvent selection matrix below for validated, scalable alternatives[5][7].

Table 1: Solvent Selection Matrix for Benzylic Bromination
SolventViabilityMechanistic ImpactWorkup / Notes
Carbon Tetrachloride (CCl₄) Legacy (Restricted)Excellent radical propagation; inert to halogens.Succinimide floats; highly toxic/ozone-depleting[1].
Acetonitrile (MeCN) ExcellentPolar aprotic; supports radical pathways without EAS interference.Direct replacement for CCl₄; miscible with water for easy aqueous washing[5].
Dimethyl Carbonate (DMC) Excellent (Green)Green solvent; comparable yield to chlorobenzene.Low toxicity; highly recommended by recent Design of Experiments (DoE) models[7].
Trifluorotoluene (PhCF₃) GoodMimics CCl₄ properties and density closely.Higher cost, but excellent phase separation[1].
Alcohols (e.g., Methanol) DO NOT USE Promotes electrophilic ring bromination (EAS).Causes complete deviation from the benzylic radical pathway[7].

Part 3: Diagnostic Logic & Standard Operating Procedure

Troubleshooting Start Reaction Deviation Issue1 Over-Bromination Start->Issue1 Issue2 Ring Bromination Start->Issue2 Issue3 Reaction Stalled Start->Issue3 Sol1 Reduce NBS to 1.05 eq or use Diethylphosphite Issue1->Sol1 Sol2 Remove Alcohols/Acids Ensure UV Light Issue2->Sol2 Sol3 Step-wise AIBN addition Check trace HBr Issue3->Sol3

Caption: Diagnostic logic tree for resolving common benzylic bromination deviations.

Self-Validating SOP: Benzylic Bromination in Acetonitrile

This protocol utilizes visual self-validation (color tracking) to ensure the radical chain is active without requiring constant TLC sampling[5].

Step 1: Setup & Reagent Loading

  • In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve the toluene-derivative substrate (1.0 eq) in Acetonitrile (0.2 M concentration)[5].

  • Add N-Bromosuccinimide (1.05 eq). Note: Ensure NBS is slightly off-white/yellowish. If perfectly white, add 1 drop of 48% aqueous HBr to prime the Goldfinger cycle[3][8].

  • Add AIBN (0.05 eq) at room temperature.

Step 2: Initiation & Visual Monitoring 4. Apply heat to bring the reaction to a gentle reflux (~70-80°C) while irradiating with a standard visible/UV bench lamp[6]. 5. Self-Validation Checkpoint: Monitor the solution color. The mixture should transition from colorless to a deep wine-red or orange [5]. This color confirms the steady-state generation of Br₂ radicals.

Step 3: Propagation & Maintenance 6. If the reaction turns pale yellow but TLC indicates remaining starting material, the radical chain has terminated[5]. 7. Remove from heat briefly, add a second portion of AIBN (0.05 eq), and resume reflux to re-initiate the chain[5].

Step 4: Quenching & Workup 8. The reaction is complete when the deep red color dissipates into a permanent pale yellow and succinimide precipitates[1][5]. 9. Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate. Wash with sodium thiosulfate to quench any residual Br₂.

References

  • Wohl–Ziegler bromination - Wikipedia | Source: wikipedia.
  • What is N-Bromosuccinimide? - ChemicalBook | Source: chemicalbook.
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update | Source: scientificupdate.
  • What is Allylic Bromination? - Master Organic Chemistry | Source: masterorganicchemistry.
  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow | Source: gla.ac.
  • Continuous photochemical benzylic bromination using in situ generated Br2 - Green Chemistry | Source: rsc.
  • How to know when to stop reaction, benzylic bromination using AIBN : r/Chempros - Reddit | Source: reddit.
  • Coversheet - Pure (Solvent alternatives) - Aarhus University | Source: au.

Sources

Troubleshooting

Technical Support Center: Precision Control in Bromination Chemistries

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: BR-SELECT-001 Subject: Managing Over-Bromination in Synthetic Routes Introduction Welcome to the Process Chemistry Tec...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: BR-SELECT-001 Subject: Managing Over-Bromination in Synthetic Routes

Introduction

Welcome to the Process Chemistry Technical Support Center. You are likely here because your LCMS shows a statistical mixture of starting material, mono-bromide (desired), and di-bromide (impurity), or your reaction has degraded into an intractable dark oil.

Bromination is notoriously fast. In kinetic terms, the activation energy for the second bromination is often lower than the first due to electronic activation (in phenols) or radical propagation rates (in benzylic systems). To win this battle, you must switch from reagent-controlled to condition-controlled methodologies.

This guide addresses the three most common "runaway" bromination scenarios:

  • Wohl-Ziegler Benzylic Bromination (Radical mechanism)[1]

  • 
    -Bromination of Carbonyls  (Enol/Enolate mechanism)
    
  • Electrophilic Aromatic Substitution (EAS) (Arenium ion mechanism)

Module 1: The Wohl-Ziegler Reaction (Benzylic)

The Issue: You are seeing significant


-dibromination (gem-dibromide) or ring bromination.
The Cause:  The "Goldfinger Mechanism" dictates that high concentrations of molecular bromine (

) favor ionic addition or multiple substitutions. You need a low, steady-state concentration of bromine radicals.
Mechanism & Control Strategy

The reaction relies on N-Bromosuccinimide (NBS) acting as a "reservoir" for bromine, not the direct brominating agent.

WohlZiegler cluster_0 The Goldfinger Cycle (Control Loop) NBS NBS (Reservoir) Br2 Br2 (Low Conc.) NBS->Br2 + HBr (Ionic Step) HBr HBr (Byproduct) Radical Br• Radical Br2->Radical Initiator (hv/Heat) Radical->HBr + Substrate-H Substrate Substrate (R-CH3) Product Product (R-CH2Br) Substrate->Product Propagation OverBr Over-Bromination Product->OverBr If [Br2] is too high

Figure 1: The Goldfinger mechanism illustrates that HBr is required to generate the active


 species. Scavenging HBr too aggressively stops the reaction; allowing too much 

causes over-bromination.
Troubleshooting Protocol: The "Starved Radical" Method

If you observe >10% dibromide, adopt this protocol to enforce pseudo-high-dilution conditions.

  • Solvent Switch: Move from

    
     (banned/toxic) to Trifluorotoluene (
    
    
    
    )
    or Methyl Acetate . These solvents are polar enough to solubilize succinimide (preventing coating of NBS) but do not quench radicals.
  • Stoichiometry: Use 0.95 equivalents of NBS. Never use excess.

  • The "Slow-Feed" Technique:

    • Dissolve substrate and initiator (AIBN or Benzoyl Peroxide) in refluxing solvent.

    • Do not dump solid NBS in at once.

    • Suspend NBS in a small volume of solvent (slurry) or dissolve in minimal hot solvent.

    • Add the NBS dropwise over 2-4 hours via syringe pump or addition funnel.

Data Summary: Solvent Effects on Selectivity

SolventReaction RateSelectivity (Mono:Di)Notes

FastModerateToxic; Phase separation of succinimide can trap radicals.
AcetonitrileVery FastPoorHigh polarity stabilizes ionic intermediates, risking ring bromination.
Trifluorotoluene ModerateHigh Best balance of solubility and radical stability.
BenzeneSlowHighCarcinogenic; good for difficult substrates.

Module 2: -Bromination of Ketones

The Issue: You cannot stop at the monobromide; the reaction runs away to the di-bromo or haloform product. The Cause: You are likely using basic conditions or failing to control the enolization equilibrium.

The Critical Divergence: Acid vs. Base
  • Base Promoted (Kinetic Runaway): The first bromine is electron-withdrawing (

    
    ). This makes the remaining 
    
    
    
    -proton more acidic than the starting material.[2][3] The second enolization is faster than the first. Result: Poly-bromination.
  • Acid Catalyzed (Thermodynamic Brake): The mechanism requires protonation of the carbonyl oxygen.[4][5] The electron-withdrawing bromine reduces the basicity of the carbonyl oxygen, making the second protonation harder. Result: Self-limiting Monobromination.

AlphaBrom cluster_base Base Promoted (Avoid) cluster_acid Acid Catalyzed (Recommended) Ketone Starting Ketone Enolate Enolate Anion Ketone->Enolate Enol Enol Intermediate Ketone->Enol Mono_Base Mono-Br (More Acidic!) Enolate->Mono_Base Poly Poly-Bromination Mono_Base->Poly Fast (k2 > k1) Mono_Acid Mono-Br (Deactivated) Enol->Mono_Acid Stop Reaction Stops Mono_Acid->Stop Slow (k2 < k1)

Figure 2: Kinetic vs. Thermodynamic control pathways. Acid catalysis provides a chemical "brake" after the first addition.

Recommended Reagent: Pyridinium Tribromide (PTB)[6][7]

For precise stoichiometry, replace liquid


 with Pyridinium Tribromide . It is a crystalline solid that exists in equilibrium with 

but releases it slowly.

Protocol: Selective Monobromination with PTB

  • Dissolve ketone (1.0 equiv) in Glacial Acetic Acid (AcOH).

  • Add Pyridinium Tribromide (1.0 - 1.05 equiv) as a solid in one portion (if scale <1g) or portion-wise (scale >1g).

  • Temperature: Maintain 40–60°C.

  • Monitoring: The reaction is complete when the red color of the reagent fades to yellow/orange.

  • Workup: Quench with water. The product often precipitates out.

Module 3: Activated Aromatics (Phenols/Anilines)

The Issue: Phenol or Aniline substrates react instantly with


 to form 2,4,6-tribromophenol (or similar), turning into "tar."
The Cause:  The HOMO of the substrate is too high; the ring is too electron-rich.
Strategy: The "Masking" Technique

If you cannot control the reagent, you must deactivate the substrate.

  • Protect: Convert Phenol

    
     Acetate or Aniline 
    
    
    
    Acetamide. This reduces electron density via resonance withdrawal.
  • Brominate: The ring is now moderately activated. Mono-bromination (usually para) becomes kinetically favored.

  • Deprotect: Mild hydrolysis restores the functional group.

Alternative: The "Soft" Bromine Source If protection is impossible, use Tetrabutylammonium Tribromide (


) . The bulky cation pairs with the tribromide anion, significantly reducing the electrophilicity of the bromine species compared to free 

.

Comparison of Selectivity

ReagentReactivitySelectivity (Phenol)Recommended For

/

ExplosiveLow (Poly-bromo)Deactivated rings only
NBS / DMFHighModerateGeneral use

(PTB)
Controlled High (Mono) Lab scale precision

Very LowVery HighHighly sensitive substrates

Frequently Asked Questions (Troubleshooting)

Q: I am doing a Wohl-Ziegler reaction, but the reaction won't start (NBS sits at the bottom). A: You likely have "wet" NBS or old initiator.

  • Fix: NBS often degrades to succinimide and HBr (which turns it yellow/orange). Recrystallize your NBS from water (yes, water—it dissolves succinimide, NBS precipitates). Dry thoroughly.

  • Kickstart: Add 2 drops of

    
     or Iodine to initiate the radical chain if the solution is colorless.
    

Q: My


-bromo ketone is eliminating to the enone during workup. 
A: 

-bromo ketones are sensitive to base.
  • Fix: Avoid bicarbonate washes if possible. Quench with dilute acid or water. If you must neutralize, use a biphasic mixture with cold saturated

    
     and separate layers immediately.
    

Q: I have a mixture of 80% mono-bromo and 20% starting material, but adding more reagent causes di-bromination. A: This is the "statistical limit."

  • Fix: Do not push to 100% conversion. It is far easier to separate Starting Material (non-polar) from Mono-bromide than it is to separate Mono-bromide from Di-bromide (very similar Rf). Stop at 90% conversion and purify.

References

  • Wohl-Ziegler Mechanism & Kinetics

    • Goldfinger, P., et al.[6] "The Mechanism of the Wohl-Ziegler Reaction." Nature, 1953. Link

    • Scientific Update. "A Judicious Work-Around for Over-Bromination at Benzylic Carbon." 2022. Link

  • Selective

    
    -Bromination: 
    
    • Reeves, W. P., & King, R. M. "Pyridinium tribromide: A mild and selective brominating agent."[7][8] Synthetic Communications, 1993. Link

    • Master Organic Chemistry. "Alpha Halogenation of Ketones." Link

  • Phenol Monobromination

    • Gotor, V., et al. "Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides."[9] Molecules, 2018. Link

    • Berthelot, J., et al. "Bromination of phenols using pyridinium tribromide." Canadian Journal of Chemistry, 1989. Link

Sources

Reference Data & Comparative Studies

Validation

spectroscopic data comparison of intermediates in [5-(benzyloxy)-2-bromophenyl]methanamine synthesis

Spectroscopic Profiling and Synthetic Route Comparison for [5-(benzyloxy)-2-bromophenyl]methanamine Executive Summary The synthesis of [5-(benzyloxy)-2-bromophenyl]methanamine (CAS 1537265-42-1) is a critical workflow in...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling and Synthetic Route Comparison for [5-(benzyloxy)-2-bromophenyl]methanamine

Executive Summary

The synthesis of [5-(benzyloxy)-2-bromophenyl]methanamine (CAS 1537265-42-1) is a critical workflow in the preparation of benzylamine-based medicinal scaffolds, particularly for kinase inhibitors and GPCR ligands. The steric bulk of the bromine at the ortho position and the electron-donating benzyloxy group at the meta position create specific electronic environments that must be monitored closely during synthesis.

This guide compares the two primary synthetic trajectories—the Aldehyde Route and the Nitrile Route —focusing on the spectroscopic signatures of their key intermediates. By analyzing the Nuclear Magnetic Resonance (NMR) and Infrared (IR) shifts, researchers can validate process integrity and identify common impurities such as over-brominated byproducts or incomplete reductions.

Synthetic Route Analysis

The choice between the aldehyde and nitrile pathways often depends on the available starting materials and the tolerance of the substrate to reducing agents.

Route A: The Aldehyde Pathway (Reductive Amination)
  • Mechanism : Benzylation of 2-bromo-5-hydroxybenzaldehyde followed by reductive amination.

  • Pros : Mild conditions; avoids lithium aluminum hydride (LAH).

  • Cons : Potential for imine instability; requires careful control of pH during amination.

Route B: The Nitrile Pathway (Reduction)
  • Mechanism : Benzylation of 5-hydroxy-2-bromobenzonitrile followed by reduction (e.g., Borane-THF or LAH).

  • Pros : Nitrile intermediates are highly crystalline and stable.

  • Cons : Harsh reduction conditions may affect the aryl bromide or benzyl ether if not controlled.

Visual Workflow Comparison

The following diagram illustrates the divergent pathways and their convergence at the final amine.

SynthesisPathways Start Starting Material (Phenol Derivative) Aldehyde_Int Intermediate A 2-Bromo-5-hydroxybenzaldehyde Start->Aldehyde_Int Formylation/Bromination Nitrile_Int Intermediate B 2-Bromo-5-hydroxybenzonitrile Start->Nitrile_Int Cyano-de-halogenation Benzyl_Aldehyde Key Intermediate 1 5-Benzyloxy-2-bromobenzaldehyde Aldehyde_Int->Benzyl_Aldehyde BnBr, K2CO3 Imine Transient Imine Benzyl_Aldehyde->Imine NH4OAc Product Final Product [5-(benzyloxy)-2-bromophenyl]methanamine Imine->Product NaBH3CN Benzyl_Nitrile Key Intermediate 2 5-Benzyloxy-2-bromobenzonitrile Nitrile_Int->Benzyl_Nitrile BnBr, K2CO3 Benzyl_Nitrile->Product BH3-THF or LAH

Figure 1: Divergent synthetic pathways for the target benzylamine. Route A utilizes reductive amination, while Route B relies on nitrile reduction.

Spectroscopic Comparison of Intermediates

Accurate characterization of the "Key Intermediates" (yellow nodes in Fig 1) is the primary quality gate. The following data compares the spectral fingerprints of the Aldehyde vs. the Nitrile intermediate.

Intermediate 1: 5-Benzyloxy-2-bromobenzaldehyde

This intermediate is characterized by a distinct desheilding of the formyl proton and the carbonyl stretch in IR.

  • Appearance : White to pale yellow solid.

  • Melting Point : 46–48 °C.[1]

Spectroscopic MethodDiagnostic SignalAssignmentNotes
1H NMR (CDCl₃) δ 10.50 (s, 1H) -CHO Highly distinctive singlet; confirms oxidation state.
δ 7.50 (d, J=8.7 Hz, 1H)Ar-H (C3)Ortho to Bromine; doublet due to meta coupling.
δ 7.42–7.35 (m, 5H)Ph-H (Benzyl)Multiplet from the protecting group.
δ 5.15 (s, 2H)-OCH₂PhBenzylic methylene; sharp singlet.
IR (KBr) 1680–1695 cm⁻¹ C=O stretch Strong aldehyde carbonyl band.
Intermediate 2: 5-Benzyloxy-2-bromobenzonitrile

The nitrile intermediate lacks the downfield proton signal and exhibits a unique triple-bond stretch.

  • Appearance : Crystalline solid.

  • Melting Point : 101–101.5 °C.

Spectroscopic MethodDiagnostic SignalAssignmentNotes
1H NMR (CDCl₃) Absence of >10 ppm N/ALack of aldehyde proton is the primary check.
δ 7.18 (m, 2H)Ar-HAromatic region is more shielded than aldehyde.
δ 5.18 (s, 2H)-OCH₂PhShift is nearly identical to aldehyde analogue.
IR (KBr) 2220–2230 cm⁻¹ C≡N stretch Sharp, medium intensity; diagnostic for nitrile.
13C NMR (DMSO) δ 116.7-CNCharacteristic nitrile carbon signal.
Final Product: [5-(benzyloxy)-2-bromophenyl]methanamine

Upon conversion to the amine, the diagnostic signals of the precursors vanish.

  • Key Transformation Indicator : Disappearance of δ 10.50 (Aldehyde) or IR 2220 cm⁻¹ (Nitrile).

  • New Signal : Appearance of a broad singlet/multiplet at δ 3.80–4.00 ppm corresponding to the benzylic amine protons (-CH₂NH₂ ).

Detailed Experimental Protocols

The following protocols are standardized for the Aldehyde Route , which is generally preferred for its milder conditions and higher functional group tolerance.

Step 1: Benzylation of 2-Bromo-5-hydroxybenzaldehyde

This step protects the phenol, preventing side reactions during amination.

  • Reagents : Suspend 2-bromo-5-hydroxybenzaldehyde (1.0 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq) in DMF (5 vol).

  • Addition : Add Benzyl Bromide (BnBr, 1.2 eq) dropwise at 0°C to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The phenol (lower Rf) should disappear.

  • Workup : Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification : Recrystallize from Ethanol or purify via silica flash chromatography to yield 5-benzyloxy-2-bromobenzaldehyde (Yield: ~85-90%).

Step 2: Reductive Amination to Methanamine

This step converts the aldehyde to the primary amine.

  • Imine Formation : Dissolve the aldehyde (1.0 eq) in Methanol. Add Ammonium Acetate (NH₄OAc, 10 eq) and stir at room temperature for 1 hour.

  • Reduction : Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Note: NaBH₃CN is preferred over NaBH₄ to prevent reduction of the aldehyde back to the alcohol.

  • Quench : After 4 hours, quench with 1N HCl (carefully, to pH ~2) to decompose excess hydride and hydrolyze borate complexes.

  • Isolation : Basify the aqueous layer to pH >10 using NaOH. Extract the free amine into Dichloromethane (DCM).

  • Salt Formation : To ensure stability, treat the DCM solution with HCl in ether to precipitate the hydrochloride salt of [5-(benzyloxy)-2-bromophenyl]methanamine .

Logic Flow for Spectral Validation

The following decision tree helps chemists validate the success of the synthesis based on NMR data.

SpectralLogic Start Analyze Crude 1H NMR Check_10ppm Is there a peak at ~10.5 ppm? Start->Check_10ppm Check_CH2 Is there a peak at ~3.8-4.0 ppm? Check_10ppm->Check_CH2 No Result_Aldehyde Starting Material Remaining (Incomplete Reaction) Check_10ppm->Result_Aldehyde Yes Check_OH Is there a broad peak at ~5-6 ppm (and no 5.15 ppm singlet)? Check_CH2->Check_OH No Result_Product Product Formed (Target Amine) Check_CH2->Result_Product Yes (CH2-N) Result_Alcohol Over-Reduction Side Product (Benzyl Alcohol) Check_OH->Result_Alcohol Yes (CH2-OH)

Figure 2: NMR Decision Tree for monitoring the reductive amination of 5-benzyloxy-2-bromobenzaldehyde.

References

  • Ismail, M. A., et al. (2003). "Synthesis of Benzyloxybromobenzonitriles." Synthetic Communications. Describes the synthesis and NMR data of nitrile intermediates.

  • ChemicalBook. (2023). "5-Benzyloxy-2-bromobenzaldehyde Product Properties and Safety Data." Provides physical properties and melting points.[1][3]

  • Thieme Connect. (2026). "Photocatalyzed Radical Cascade Reaction for the Synthesis of Benz[e]indene Derivatives." Synthesis. Contains detailed experimental procedures and NMR characterization for the aldehyde intermediate.

  • Google Patents. (2008). "Curcumin derivative and use thereof." US Patent 8962674. Details the benzylation protocol and spectral data for 5-benzyloxy-2-bromobenzaldehyde.

  • Accela ChemBio. (2023).[4] "Catalog Entry: 5-(Benzyloxy)-2-bromobenzonitrile."[4][5] Confirms commercial availability and CAS registry.

Sources

Comparative

Technical Guide: Validation of Biological Assays for Compounds Derived from [5-(benzyloxy)-2-bromophenyl]methanamine

[1][2] Executive Summary The scaffold [5-(benzyloxy)-2-bromophenyl]methanamine (CAS: 1537265-42-1) represents a privileged structure for accessing diverse pharmacological space, particularly in Central Nervous System (CN...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The scaffold [5-(benzyloxy)-2-bromophenyl]methanamine (CAS: 1537265-42-1) represents a privileged structure for accessing diverse pharmacological space, particularly in Central Nervous System (CNS) and kinase inhibitor discovery.[1] Its unique substitution pattern offers a reactive handle (2-bromo) for cyclization into isoquinolines and a lipophilic anchor (5-benzyloxy) often required for deep hydrophobic pocket binding in GPCRs (e.g., 5-HT2A, D2) and tyrosine kinases.[1]

However, the physicochemical properties introduced by the 5-benzyloxy moiety —specifically increased lipophilicity (


) and potential for colloidal aggregation—present distinct challenges in assay validation compared to standard 5-methoxy  or unsubstituted  benzylamine analogs.[1] This guide provides a rigorous, self-validating framework to ensure data integrity when screening libraries derived from this scaffold.

Part 1: Chemical Context & Physicochemical Profiling[1]

Before biological testing, the scaffold's influence on assay buffer compatibility must be validated.[1] The benzyloxy group significantly alters solubility compared to standard alternatives.

Comparative Physicochemical Profile[1]
FeatureSubject Scaffold (5-Benzyloxy)Standard Alternative (5-Methoxy)Impact on Assay Validation
LogP (Est.) ~3.8 - 4.2~1.5 - 1.9High risk of non-specific binding (NSB) to plastics.[1]
Solubility (PBS) Low (< 50 µM)High (> 500 µM)Requires DMSO > 1% or carrier proteins (BSA).[1]
Fluorescence Potential Quencher (Br)Low Interference2-Br atom acts as a heavy-atom quencher in FRET assays.[1]
Aggregation High Risk (Colloidal)Low RiskCritical: Must validate against PAINS (Pan-Assay Interference).
Protocol 1.1: Aggregation & Solubility Validation (Dynamic Light Scattering)

Rationale: To rule out false positives caused by colloidal aggregation, a known artifact of lipophilic benzyl derivatives.[1]

  • Preparation: Prepare a 10 mM stock of the derivative in 100% DMSO.

  • Dilution: Dilute to 100 µM, 30 µM, and 10 µM in the final assay buffer (e.g., HBSS + 0.1% BSA).

  • Measurement: Use Dynamic Light Scattering (DLS) to measure particle size.[1]

  • Detergent Check: Repeat measurement in the presence of 0.01% Triton X-100.

  • Validation Criteria:

    • Pass: No particles > 100 nm detected; or particles disappear upon adding Triton X-100.

    • Fail: Persistent particles > 100 nm (indicates colloidal aggregation).[1]

Part 2: Receptor Binding Assay Validation (GPCR Focus)

Derivatives of this scaffold are frequent candidates for serotonergic (5-HT) and dopaminergic modulation.[1] The high lipophilicity of the benzyloxy group requires specific modifications to standard Radioligand Binding and TR-FRET protocols to prevent "ligand depletion" via wall adsorption.

Workflow Visualization: Binding Assay Validation

The following diagram outlines the decision logic for validating GPCR binding assays for this specific chemical class.

GPCR_Validation Start Input: 5-Benzyloxy Derivative Solubility Step 1: Solubility Limit Test (Nephelometry/DLS) Start->Solubility NSB_Check Step 2: Non-Specific Binding (NSB) (Glass vs. PP vs. NBS Plates) Solubility->NSB_Check Format_Decision Decision: Assay Format? NSB_Check->Format_Decision Radioligand Path A: Radioligand Binding (Filtration) Format_Decision->Radioligand High Sensitivity Needed TR_FRET Path B: TR-FRET (Homogeneous) Format_Decision->TR_FRET High Throughput Needed Filter_Coat Critical: Pre-soak Filters (0.3% PEI + 0.1% BSA) Radioligand->Filter_Coat Prevent hydrophobic loss Quench_Control Critical: Inner Filter Effect Check (OD measurement) TR_FRET->Quench_Control Check Br-quenching Output Validated Ki / IC50 Filter_Coat->Output Quench_Control->Output

Caption: Validation logic flow for lipophilic 5-benzyloxy-2-bromo derivatives, emphasizing surface adsorption controls (PEI coating) and optical interference checks.

Protocol 2.1: Optimizing Signal-to-Noise in Radioligand Binding

Context: The benzyloxy group causes derivatives to stick to GF/B filters, artificially inflating "bound" counts.[1]

  • Filter Pre-treatment: Unlike standard amines where 0.1% PEI (Polyethyleneimine) is sufficient, this scaffold requires 0.3% PEI + 0.1% BSA pre-soak for 2 hours.[1] The BSA blocks hydrophobic sites on the glass fiber filter.

  • Incubation Time: Due to the bulky 5-benzyloxy group, equilibrium kinetics are slower than for 5-methoxy analogs.[1]

    • Standard: 45 mins.[1]

    • Required:90-120 mins at Room Temperature.[1]

  • Wash Buffer: Include 0.1% BSA in the cold wash buffer to prevent re-deposition of the unbound hydrophobic ligand onto the filter during the rapid wash step.

Part 3: Functional Assay Validation (Cell-Based)[1][2]

When moving from binding to function (e.g., Calcium Flux or cAMP), the 2-bromo substituent introduces a risk of fluorescence quenching if using dye-based assays (e.g., Fluo-4).[1]

Comparative Performance: Functional Readouts
Assay TypeSuitability for ScaffoldValidation Step Required
Fluorescent Ca2+ Dye (Fluo-4/8) Medium Risk Quench Control: Add compound to dye-loaded cells without agonist.[1] If fluorescence drops below baseline, the Br-atom is quenching the dye.
Luminescence (Aequorin/Glo) High Suitability Less susceptible to heavy-atom quenching.[1] Recommended for this scaffold.
IP-One (HTRF) Medium Risk Requires "Ratio" calculation (665nm/620nm) to correct for optical interference.[1]
Protocol 3.1: The "Spike-In" Recovery Check

Rationale: To confirm that the compound is not killing the enzyme/cell or quenching the signal.

  • Setup: Run a standard agonist dose-response curve (e.g., Serotonin).[1]

  • Spike: In a parallel set of wells, add the 5-benzyloxy derivative at its estimated IC50 concentration.

  • Challenge: Add a known EC80 concentration of the reference agonist.

  • Analysis:

    • If the signal is purely inhibited (down to baseline), it is likely a functional antagonist.[1]

    • If the signal is lower than the background (negative RFU/RLU), the compound is quenching the detector.

Part 4: ADME & Metabolic Stability Validation

The benzyloxy group is a metabolic "soft spot," susceptible to O-dealkylation by Cytochrome P450s (CYP), releasing the phenol.[1] This must be validated early to distinguish parent activity from metabolite activity.[1]

Workflow: Metabolic Stability Assessment

ADME_Validation Input Compound (5-Benzyloxy) Microsomes Incubation (Liver Microsomes + NADPH) Input->Microsomes Sampling Time Points (0, 15, 30, 60 min) Microsomes->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Metabolite_ID Search for Loss of 91 Da (Benzyl) Analysis->Metabolite_ID Stable Stable (T1/2 > 30 min) Metabolite_ID->Stable No Peak Unstable Rapid Clearance (Phenol formation) Metabolite_ID->Unstable Peak Detected

Caption: Metabolic stability workflow detecting the specific O-dealkylation liability of the benzyloxy group.

Critical Checkpoint:

If the half-life (


) in human liver microsomes is < 15 minutes, the biological activity observed in in vivo models may be due to the 5-hydroxy  (phenol) metabolite, not the parent benzyloxy compound.[1]

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2][3] [Link]

  • International Conference on Harmonisation (ICH). (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Thomsen, W., et al. (2005).[1] Functional Assays for G Protein-Coupled Receptors. Current Opinion in Biotechnology. [Link]

  • National Institutes of Health (NIH). (2012).[1] Assay Guidance Manual: Assay Interference by Chemical Aggregates. NCBI Bookshelf.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of [5-(Benzyloxy)-2-bromophenyl]methanamine

[1] Executive Directive Do not treat [5-(Benzyloxy)-2-bromophenyl]methanamine as general organic waste. [1] Due to the presence of both a primary amine and an aryl bromide functionality, this compound requires strict seg...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Directive

Do not treat [5-(Benzyloxy)-2-bromophenyl]methanamine as general organic waste. [1]

Due to the presence of both a primary amine and an aryl bromide functionality, this compound requires strict segregation into Halogenated or Alkaline/Basic waste streams. Improper disposal into non-halogenated solvent drums or acidic waste streams can result in regulatory violations (RCRA) or dangerous exothermic reactions.

Immediate Action Summary:

  • Solid Waste: Dispose of in designated Hazardous Solid Waste containers.

  • Liquid Waste: Segregate into Halogenated Solvent waste streams.[2]

  • Incompatibility: Keep strictly separated from oxidizers and strong acids.

Chemical Hazard Profile & Risk Assessment

To dispose of a chemical safely, one must understand the "Why" behind the protocol. This section validates the disposal logic based on molecular structure.

FeatureStructural MoietyHazard ClassDisposal Implication
Basicity Primary Amine (

)
Corrosive / Irritant (Skin Corr.[1] 1B or Irrit. 2)Must not be mixed with concentrated acids in waste drums (Heat generation).
Halogen Content Aryl Bromide (

)
Halogenated Organic Requires high-temperature incineration to prevent dioxin formation. Cannot be used for standard fuel blending.
Environment Benzyl EtherAquatic Toxicity strictly prohibited from drain disposal.[1][3]

Expert Insight: While specific SDS data for CAS 1537265-42-1 is often generic, the primary amine side chain renders this molecule capable of causing severe skin burns and eye damage.[1] Treat it as a Corrosive Solid for handling purposes.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Applicability: Expired reagents, synthesis products, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: [5-(Benzyloxy)-2-bromophenyl]methanamine.[1][4]

    • Hazard Checkboxes: Corrosive, Toxic.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[5]

  • Sealing: Screw the cap on tightly. If the cap is cracked, replace the container.

  • Storage: Place in the Solid Waste satellite accumulation area.

Protocol B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Applicability: Mother liquors or dissolved samples.

The "Halogen Rule": Even if the solvent is non-halogenated (e.g., Methanol, DMSO), the presence of the brominated solute often mandates classification as Halogenated Waste if the concentration exceeds 1,000 ppm (0.1%).

  • Stream Selection:

    • Option 1 (Preferred): Pour into the Halogenated Solvent Waste carboy.

    • Option 2 (Conditional): If the concentration is trace (<0.1%) and the solvent is non-halogenated, it may go into Non-Halogenated waste, subject to local EHS verification. When in doubt, default to Option 1.

  • Compatibility Check (Self-Validating Step):

    • Before pouring: Check the waste log. Does the container hold strong acids (e.g., HCl, H2SO4)?

    • If YES:STOP. Do not add this amine. Use a separate container.

    • If NO: Proceed.

  • Documentation: Log the volume and the specific chemical name on the waste tag. Do not use generic terms like "Organic Waste."

Protocol C: Empty Containers & Debris

Applicability: Original shipping bottles, contaminated gloves, weigh boats.

  • P-List vs. U-List Check: This compound is generally not P-listed (acutely toxic). It falls under characteristic waste.[3][6]

  • Triple Rinse:

    • Rinse the empty bottle 3 times with a compatible solvent (e.g., Acetone or Methanol).

    • Crucial: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B).

  • Defacement: Cross out the original label and mark "EMPTY."

  • Disposal:

    • Glass:[7] Glass recycling (if permitted) or trash.

    • Gloves/Paper:[2] Hazardous Solid Waste debris bag (yellow bag/box).

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Start: Waste Identification [5-(Benzyloxy)-2-bromophenyl]methanamine StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Liquid SolidContainer Dispose in Hazardous SOLID Waste Container SolidWaste->SolidContainer SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent No HaloStream HALOGENATED Waste Stream (High Temp Incineration) HaloSolvent->HaloStream ConcentrationCheck Is Brominated Solute > 0.1% (1000 ppm)? NonHaloSolvent->ConcentrationCheck ConcentrationCheck->HaloStream Yes (Conservative) NonHaloStream NON-HALOGENATED Waste Stream (Fuel Blending) ConcentrationCheck->NonHaloStream No (Trace Only)

Figure 1: Decision matrix for segregating brominated amine waste. Note the conservative default to Halogenated streams for solutions.

Spill Contingency Plan

In the event of a benchtop spill, execute the following immediately:

  • Isolate: Alert nearby personnel.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Neutralization (Optional but Recommended):

    • Since the compound is an amine (basic), do not use strong acid to clean it up.

    • Use a Citric Acid based neutralizer or a commercial solvent absorbent pads.

  • Cleanup:

    • Absorb liquid spills with vermiculite or absorbent pads.

    • Sweep solid spills carefully to avoid dust.

  • Disposal: Place all cleanup materials (pads, gloves, scoop) into the Hazardous Solid Waste bag. Do not throw in regular trash.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8][9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Identification: Criteria for Characteristic Waste (40 CFR Part 261 Subpart C). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Benzyloxy)-2-bromophenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[5-(Benzyloxy)-2-bromophenyl]methanamine
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